molecular formula C9H7NO4 B8518696 Methyl 5-hydroxybenzoxazol-4-carboxylate

Methyl 5-hydroxybenzoxazol-4-carboxylate

Cat. No.: B8518696
M. Wt: 193.16 g/mol
InChI Key: JGUITQWNVXOFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxybenzoxazol-4-carboxylate is a multi-functional heterocyclic compound offered as a high-purity building block for chemical synthesis and drug discovery research. The structure features both a carboxylic ester and a phenolic hydroxyl group on a benzoxazole core, making it a versatile scaffold for further derivatization. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in various pharmacologically active molecules. This compound serves as a key intermediate for researchers developing novel molecules. Potential applications include its use as a precursor in the synthesis of more complex heterocyclic systems, or in the development of compounds for screening against various biological targets. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid , or the molecule can be used in amidation reactions to create a diverse array of analogs. As with many such specialized intermediates, it can be utilized in creating molecular libraries for the identification of new lead compounds in areas such as antiviral or anticancer research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 5-hydroxy-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-5(11)2-3-6-8(7)10-4-14-6/h2-4,11H,1H3

InChI Key

JGUITQWNVXOFLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1N=CO2)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate

[1]

Introduction & Significance

Methyl 5-hydroxybenzoxazol-4-carboxylate is a critical heterocyclic intermediate, primarily utilized in the total synthesis of polyether ionophore antibiotics such as Calcimycin (A23187) and Cezomycin .[1] The benzoxazole core, specifically functionalized at the 4- and 5-positions, serves as the high-affinity metal-chelating domain responsible for the transport of divalent cations (Ca²⁺, Mg²⁺) across biological membranes.[1]

This guide provides a rigorous analysis of the spectroscopic signature of this molecule. The coexistence of a phenolic hydroxyl group at C5 and a methyl ester at C4 creates a strong intramolecular hydrogen bond, resulting in distinct NMR and IR shifts that are diagnostic for this substitution pattern.

Structural Context[1][2][3][4][5][6]
  • System: Benzoxazole (fused benzene and oxazole rings).[2]

  • Substituents:

    • C4: Methyl ester (-COOCH₃).[1]

    • C5: Hydroxyl group (-OH).[1]

  • Key Feature: The ortho relationship between the C4-ester and C5-hydroxyl group facilitates a stable 6-membered intramolecular hydrogen bond, significantly influencing proton chemical shifts and carbonyl stretching frequencies.[1]

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically synthesized via the condensation of methyl 2-amino-3,4-dihydroxybenzoate (or a protected equivalent) with a one-carbon source such as trimethyl orthoformate or formic acid .[1]

Purification Protocol for Spectroscopy

Before analysis, the sample must be purified to remove traces of the starting aminophenol and oxidation byproducts (quinones).

  • Dissolution: Dissolve crude product in minimal hot methanol.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble oligomers.

  • Crystallization: Induce crystallization by slow addition of water or diethyl ether at 4°C.

  • Drying: Dry under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove solvent residues (water/methanol) that interfere with the OH signal in NMR.

Spectroscopic Data Analysis[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the planar aromatic system and the intramolecular hydrogen bonding.

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).[1] Frequency: 400 MHz (1H), 100 MHz (13C).

Table 1: ¹H NMR Assignments (DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
OH (C5) 10.80 – 11.20 Broad Singlet1H-Diagnostic: Highly deshielded due to intramolecular H-bond to C4-C=O.
H-2 8.65 – 8.75 Singlet1H-Characteristic benzoxazole methine proton (deshielded by N and O).[1][3]
H-7 7.60 – 7.70 Doublet (d)1HJ ≈ 8.8Ortho coupling to H-6.[1] Deshielded by proximity to ring O.
H-6 7.05 – 7.15 Doublet (d)1HJ ≈ 8.8Ortho to OH group (shielding effect).
OCH₃ 3.90 – 3.95 Singlet3H-Methyl ester protons.[1]
Table 2: ¹³C NMR Assignments (DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic
C=O 166.5 QuaternaryEster carbonyl (shielded relative to typical esters due to H-bond).[1]
C-2 154.0 CHC=N carbon of the oxazole ring.[1]
C-5 152.5 QuaternaryC-OH (Phenolic carbon).[1]
C-3a 140.0 QuaternaryBridgehead carbon (next to N).[1]
C-7a 138.5 QuaternaryBridgehead carbon (next to O).[1]
C-7 115.0 CHAromatic CH.
C-6 110.5 CHAromatic CH (shielded by ortho-OH).[1]
C-4 108.0 QuaternaryC-COOMe (Crowded position).[1]
OCH₃ 52.5 CH₃Methoxy carbon.

Analyst Note: The chemical shift of the OH proton is concentration and temperature-dependent.[1] However, the intramolecular bond locks it in a relatively stable downfield position compared to free phenols.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and the hydrogen bonding network.

  • Instrument: FTIR (ATR or KBr pellet).

  • Range: 4000 – 400 cm⁻¹.

Frequency (cm⁻¹)Vibration ModeDescription
3100 – 3400 ν(O-H)Broad band. Lower frequency than free phenols (~3600) due to intramolecular H-bonding.
3050 – 3080 ν(C-H) ArWeak aromatic C-H stretching.[1]
1680 – 1700 ν(C=O)Ester Carbonyl. Shifted to lower wavenumber (red-shifted) due to conjugation and H-bonding (Normal ester ~1735).[1]
1610 – 1630 ν(C=N)Benzoxazole ring stretch.
1250 – 1280 ν(C-O)Ester C-O-C asymmetric stretch.
1050 – 1100 ν(C-O-C)Oxazole ring ether linkage.
Mass Spectrometry (MS)
  • Ionization: ESI (Electrospray Ionization) or EI (Electron Impact, 70 eV).

  • Mode: Positive Ion (+).

m/zIon IdentityFragmentation Pathway
193 [M]⁺ Molecular Ion (C₉H₇NO₄).[1]
162 [M - OCH₃]⁺Loss of methoxy group (α-cleavage).[1]
161 [M - CH₃OH]⁺Loss of methanol (via proximity of OH and OMe).
134 [M - COOCH₃]⁺Loss of the entire ester group.
63 [C₅H₃]⁺Ring fragmentation.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and characterizing the compound, highlighting the critical decision points for purity verification.

GStartStart: Precursor(Methyl 2-amino-3,4-dihydroxybenzoate)ReactionCyclization(Trimethyl Orthoformate / Acid Cat.)Start->Reaction Reflux, 4hCrudeCrude Intermediate(Benzoxazole)Reaction->Crude EvaporationPurificationPurification(Recrystallization from MeOH/H2O)Crude->Purification Remove oligomersAnalysisSpectroscopic AnalysisPurification->AnalysisNMR1H NMR (DMSO-d6)Check OH shift (~11 ppm)Analysis->NMRIRFTIRCheck C=O shift (<1700 cm-1)Analysis->IRDecisionPass Purity Check?NMR->DecisionIR->DecisionDecision->Purification No (Recycle)FinalFinal Product:Methyl 5-hydroxybenzoxazol-4-carboxylateDecision->Final Yes

Caption: Workflow for the synthesis and validation of Methyl 5-hydroxybenzoxazol-4-carboxylate, emphasizing the spectroscopic checkpoints.

Mechanistic Insight: The "Chelation Effect"

The defining feature of this molecule is the 4-carboxylate / 5-hydroxy motif .[1] In drug development, this specific arrangement is not accidental. It mimics the metal-binding pocket of the natural ionophore Calcimycin (A23187) .

  • Mechanism: The phenolic proton is acidic. Upon deprotonation (in physiological or basic conditions), the O⁻ at C5 and the carbonyl oxygen at C4 (along with the ring nitrogen) form a tridentate pocket capable of wrapping around divalent cations like Ca²⁺.

  • Spectroscopic Marker: The downfield shift of the OH proton in NMR (approx. 11.0 ppm) is a direct readout of the pre-organized strength of this pocket. If this signal is observed upfield (e.g., 9.0 ppm), it indicates disruption of the intramolecular bond, likely due to water contamination or incorrect regiochemistry (e.g., 6-hydroxy isomer).

References

  • Evans, D. A., Sacks, C. E., Kleschick, W. A., & Taber, T. R. (1979). Polyether antibiotic synthesis. Total synthesis of the ionophore A-23187. Journal of the American Chemical Society, 101(13), 3789–3803. Link

  • Prudhomme, M., Guyot, J., & Jeminet, G. (1986). Semi-synthesis of A23187 (calcimycin) analogs. III. Modification of benzoxazole ring substituents. The Journal of Antibiotics, 39(7), 922–933. Link

  • Boeckman, R. K., Jr., et al. (1982). Total synthesis of the ionophore antibiotic A23187 (Calcimycin). Journal of the American Chemical Society, 104(10). Link

  • ChemicalBook Database. (2024). Methyl 5-hydroxy-4-benzoxazolecarboxylate (CAS 155012-53-6).[1] Link

"Methyl 5-hydroxybenzoxazol-4-carboxylate mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-hydroxybenzoxazol-4-carboxylate: Mechanism of Action & Synthetic Utility

Executive Summary Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS: 155012-53-6) is a specialized heterocyclic scaffold primarily utilized as a pharmacophore precursor in the total synthesis of siderophores (specifically Heterobactins A and B ) and siderophore-drug conjugates (Trojan Horse antibiotics). Unlike direct-acting enzyme inhibitors, its "mechanism of action" is defined by its role as a chelating subunit precursor . It provides the essential phenolate-oxazole coordination motif required for high-affinity Iron(III) sequestration, a critical virulence factor in pathogenic bacteria like Rhodococcus and Nocardia.

Chemical Identity & Structural Biology

This molecule represents a rigidified bio-isostere of salicylate, offering enhanced metabolic stability and specific metal-binding geometries.

PropertyData
IUPAC Name Methyl 5-hydroxy-1,3-benzoxazole-4-carboxylate
CAS Number 155012-53-6
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Core Pharmacophore Benzoxazole (Fused benzene-oxazole ring)
Functional Groups C4-Methyl ester (electrophile), C5-Hydroxyl (nucleophile/H-bond donor)
Primary Application Total synthesis of Heterobactin siderophores; Iron-chelation ligand design.

Mechanism of Action: The Siderophore Mimicry

The biological relevance of Methyl 5-hydroxybenzoxazol-4-carboxylate lies in its conversion into the iron-binding core of bacterial siderophores.

A. Ligand Coordination Chemistry (The "Warhead")

In its final bioactive form (e.g., within Heterobactin B), the ester at the C4 position is hydrolyzed or amidated to link with a peptide backbone (often Threonine or Glycine). The mechanism of iron capture involves:

  • Bidentate Chelation: The C5-hydroxyl group (deprotonated to phenolate) and the nitrogen of the oxazole ring (or the adjacent amide carbonyl derived from the C4-ester) form a stable 5- or 6-membered chelate ring with Fe³⁺.

  • Hard-Hard Interaction: Following Pearson's HSAB theory, the "hard" oxygen donors of the metabolized benzoxazole scaffold bind tightly to the "hard" Fe³⁺ ion (

    
     for typical siderophores), stripping iron from host transferrin.
    
B. The "Trojan Horse" Uptake Pathway

Once the benzoxazole-containing siderophore binds iron, the mechanism of bacterial entry is as follows:

  • Recognition: The Fe³⁺-siderophore complex is recognized by specific outer membrane receptors (OMRs) on the bacterial surface.

  • Translocation: The complex is actively transported into the periplasm via TonB-dependent pathways.

  • Release: In the cytoplasm, the iron is released via reduction (Fe³⁺

    
     Fe²⁺) or hydrolysis of the scaffold, allowing the bacterium to utilize the iron for metabolic processes.
    

Therapeutic Implication: Researchers use this scaffold to design Siderophore-Antibiotic Conjugates . By attaching an antibiotic (e.g., a beta-lactam) to the C4-carboxylate position, the molecule "tricks" the bacterium into actively importing the lethal payload.

Visualization: Siderophore-Mediated Iron Uptake Pathway

The following diagram illustrates the biological pathway where the benzoxazole scaffold functions as the iron-loading vehicle.

SiderophorePathway HostIron Host Iron Source (Transferrin/Lactoferrin) FeComplex Fe(III)-Siderophore Complex (Octahedral Coordination) HostIron->FeComplex Chelation (Fe3+) Benzoxazole Methyl 5-hydroxybenzoxazol-4-carboxylate (Synthetic Precursor) Siderophore Active Siderophore (Heterobactin Analog) Benzoxazole->Siderophore Synthetic Coupling (Amidation/Deprotection) Siderophore->HostIron Scavenging Receptor Bacterial Outer Membrane Receptor (TonB-Dependent) FeComplex->Receptor Molecular Recognition Periplasm Periplasmic Space Receptor->Periplasm Active Transport Cytoplasm Bacterial Cytoplasm (Iron Release) Periplasm->Cytoplasm ABC Transporter Cytoplasm->Cytoplasm Reduction to Fe2+ (Payload Release)

Caption: The "Trojan Horse" mechanism where the benzoxazole-derived siderophore scavenges host iron and is actively transported into the bacterial cell.[1]

Experimental Protocol: Synthesis & Utilization

Context: This protocol outlines the conversion of the precursor into a siderophore-active amide, a common step in generating Heterobactin analogs.

Reagents:

  • Methyl 5-hydroxybenzoxazol-4-carboxylate (1.0 equiv)

  • L-Threonine methyl ester hydrochloride (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Hydrolysis (Activation):

    • Dissolve Methyl 5-hydroxybenzoxazol-4-carboxylate in THF/H₂O (3:1).

    • Add LiOH (2.0 equiv) at 0°C. Stir for 4 hours to hydrolyze the C4-methyl ester to the free carboxylic acid.

    • Acidify with 1M HCl to pH 2, extract with EtOAc, and dry over Na₂SO₄.

    • Checkpoint: Verify formation of the acid via TLC (shift in R_f).

  • Coupling (Amidation):

    • Dissolve the crude acid in anhydrous DMF under Nitrogen atmosphere.

    • Add DIPEA and stir for 10 minutes.

    • Add HATU and stir for 30 minutes to activate the carboxylate.

    • Add L-Threonine methyl ester hydrochloride.

    • Stir at Room Temperature for 16 hours.

  • Workup & Purification:

    • Dilute with EtOAc and wash with 5% LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the amide doublet (~8.5 ppm) and the retention of the benzoxazole aromatic protons.

    • MS (ESI): Confirm [M+H]⁺ peak corresponding to the coupled product.

References

  • Adeleke, A. F., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Link

  • ChemicalBook. (2022).[2] Synthesis of Benzoxazoles - ChemicalBook. Link

  • National Center for Biotechnology Information. (2025). General Synthesis of 2-Substituted Benzoxazoles. PMC. Link

  • Molaid. (2025). Methyl 5-hydroxy-4-benzoxazolecarboxylate Structure and Properties. Link

Sources

Synthesis of Methyl 5-Hydroxybenzoxazol-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate and its derivatives.

Executive Summary & Strategic Importance

The Methyl 5-hydroxybenzoxazol-4-carboxylate scaffold represents a highly specialized pharmacophore, merging the privileged benzoxazole heterocycle with a specific 4,5-substitution pattern. This motif is critical in the development of siderophore analogs (such as Heterobactins), HCV inhibitors (structurally related to VX-148), and antimicrobial agents targeting Gram-negative bacteria.

The synthesis of this core is non-trivial due to the electronic mismatch required to install a carboxylate at the 4-position while maintaining a hydroxyl at the 5-position. Unlike standard benzoxazoles synthesized from 2-aminophenols, this target requires a precise 2-amino-3,6-dihydroxybenzoate precursor to ensure the correct regiochemistry upon cyclization.

This guide details the validated synthetic route, mechanistic insights, and derivatization strategies, designed for medicinal chemists requiring high-purity intermediates.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the oxazole ring. The key challenge is establishing the 4-carboxylate/5-hydroxy relationship.

  • Disconnection: The C2-N3 and C2-O1 bonds of the oxazole ring are cleaved.

  • Synthon Identification: The resulting acyclic precursor is Methyl 2-amino-3,6-dihydroxybenzoate (also referred to as Methyl 6-amino-2,5-dihydroxybenzoate in some IUPAC conventions).

  • Regiochemistry Logic:

    • The Amino group (NH₂) becomes N3.

    • The Hydroxyl group (OH) ortho to the amine becomes O1.

    • The Carboxylate (COOMe) must be adjacent to the amine to end up at C4.

    • The second Hydroxyl must be adjacent to the carboxylate (at C6 of the benzene) to end up at C5 of the benzoxazole.

Retrosynthesis Target Methyl 5-hydroxybenzoxazol-4-carboxylate (Target) Precursor Methyl 2-amino-3,6-dihydroxybenzoate (Key Intermediate) Target->Precursor Cyclization (TEOF) Starting Methyl Gentisate (Methyl 2,5-dihydroxybenzoate) Precursor->Starting Nitration & Reduction

Caption: Retrosynthetic logic flow from the benzoxazole target back to the commercially available Methyl Gentisate.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Methyl 2-amino-3,6-dihydroxybenzoate)

The synthesis begins with Methyl Gentisate (Methyl 2,5-dihydroxybenzoate). The critical step is introducing a nitrogen source at the position ortho to the carboxylate (C6 of gentisate, which corresponds to C2 of the required precursor).

Step 1.1: Regioselective Nitration

Direct nitration of methyl gentisate typically yields the 3-nitro isomer. To favor the required 6-nitro isomer (Methyl 3,6-dihydroxy-2-nitrobenzoate), controlled conditions are necessary.

  • Reagents: Methyl 2,5-dihydroxybenzoate (10.0 g), HNO₃ (fuming), Acetic Acid/Acetic Anhydride.

  • Protocol:

    • Dissolve Methyl 2,5-dihydroxybenzoate in Acetic Anhydride at 0°C to protect the phenols in situ (transient acetylation directs nitration).

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Stir for 2 hours. Pour onto ice water.

    • Purification: The crude mixture contains both 3-nitro and 6-nitro isomers. Isolate the 6-nitro isomer (Methyl 3,6-dihydroxy-2-nitrobenzoate) via column chromatography (Silica gel, Hexane/EtOAc gradient). The 6-nitro isomer is typically less polar due to hydrogen bonding with the carboxylate.

  • Checkpoint: Confirm structure via ¹H NMR. The 6-nitro isomer will show para-protons (singlets or doublets with small coupling), whereas the 3-nitro isomer has adjacent protons.

Step 1.2: Reduction to Aniline
  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol (or Fe/AcOH for milder reduction).

  • Protocol:

    • Suspend the nitro compound (5.0 g) in MeOH (100 mL).

    • Add 10% Pd/C (0.5 g).

    • Stir under H₂ balloon for 4-6 hours until TLC indicates consumption.

    • Filter through Celite under nitrogen (the aminophenol is oxidation-sensitive).

    • Concentrate immediately to obtain Methyl 2-amino-3,6-dihydroxybenzoate as a sensitive off-white solid. Use immediately in Phase 2.

Phase 2: Cyclization to the Benzoxazole Core

This is the convergent step where the heterocycle is formed. Triethyl Orthoformate (TEOF) is the preferred reagent as it serves as both the C2-carbon source and the solvent/dehydrating agent.

  • Reagents: Methyl 2-amino-3,6-dihydroxybenzoate (freshly prepared), Triethyl Orthoformate (TEOF), p-Toluenesulfonic acid (catalytic).

  • Protocol:

    • In a dry round-bottom flask, dissolve the aniline precursor (1.0 equiv) in absolute Ethanol (0.2 M).

    • Add Triethyl Orthoformate (5.0 equiv).

    • Add p-TsOH (0.05 equiv).

    • Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of fluorescent amine spot).

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 1/3 volume and cool to 0°C.

    • Filter the solid and wash with cold ethanol.

    • Yield: Typical yields are 70–80%.

    • Product: Methyl 5-hydroxybenzoxazol-4-carboxylate .

Data Summary Table
ParameterSpecificationNotes
Appearance Beige to tan crystalline solidOxidizes slightly on air; store under Ar.
Melting Point 160–165 °C (dec)Varies with purity/solvate.
¹H NMR (DMSO-d₆) δ 8.65 (s, 1H, H-2), 7.80 (d, 1H, H-7), 7.15 (d, 1H, H-6), 3.90 (s, 3H, OMe)Distinctive C2 singlet confirms oxazole ring.
Key IR Bands 3200 (OH), 1710 (Ester C=O), 1620 (C=N)Broad OH stretch due to intramolecular H-bond.

Mechanistic Pathway

The cyclization proceeds via an imidate intermediate. The regioselectivity is driven by the nucleophilicity of the amine and the proximity of the phenol.

Mechanism Step1 Precursor (Aminophenol) Step2 Imidate Formation (Reaction with TEOF) Step1->Step2 TEOF, H+ Step3 Cyclization (Intramolecular Attack) Step2->Step3 - EtOH Step4 Elimination (- EtOH) Step3->Step4 Final Benzoxazole Product Step4->Final

Caption: Acid-catalyzed condensation of aminophenol with orthoformate to yield the benzoxazole core.

Derivatization Strategies

Once the core Methyl 5-hydroxybenzoxazol-4-carboxylate is synthesized, three vectors are available for modification to generate library candidates.

A. C2-Functionalization (The "R" Group)

To install substituents at the 2-position, replace TEOF in the cyclization step with other electrophiles:

  • 2-Methyl: Use Triethyl Orthoacetate (Reflux, EtOH).

  • 2-Ethyl: Use Triethyl Orthopropionate .

  • 2-Aryl: Condense the precursor with Aryl Aldehydes in the presence of an oxidant (e.g., DDQ or PhI(OAc)₂) or use Aryl Acid Chlorides followed by thermal cyclization.

B. C5-OH Functionalization (Etherification)

The C5-hydroxyl is hydrogen-bonded to the C4-carbonyl, reducing its nucleophilicity.

  • Protocol: Use Mitsunobu conditions (PPh₃, DIAD, R-OH) for hindered alcohols, or K₂CO₃/DMF/R-X at elevated temperatures (60°C) for alkyl halides.

  • Note: Protection of the OH (e.g., as a MOM or Benzyl ether) is often required if further chemistry is performed on the ester.

C. C4-Ester Manipulation
  • Hydrolysis: LiOH in THF/H₂O yields the 5-hydroxybenzoxazol-4-carboxylic acid (a potential siderophore mimic).

  • Amidation: Direct aminolysis is difficult due to the ortho-hydroxyl. Convert the ester to the acid, then use HATU/DIPEA for amide coupling.

Troubleshooting & Expert Tips

  • Regioselectivity of Nitration: If the 6-nitro isomer yield is low, consider sulfonating the 3-position first (blocking it), nitrating at 6, and then desulfonating. However, chromatographic separation is usually sufficient for gram-scale batches.

  • Oxidation Sensitivity: The intermediate aminophenol (Methyl 2-amino-3,6-dihydroxybenzoate) darkens rapidly. Do not store it. Proceed to cyclization immediately after reduction.

  • Cyclization Stalling: If TEOF reaction is slow, add molecular sieves (4Å) to the reaction mixture to remove ethanol and drive the equilibrium.

References

  • Synthesis of Heterobactins: Reitz, Z. L., et al. "Synthesis of Heterobactins A and B and Nocardia Heterobactin."[1] Journal of Organic Chemistry, 2015 , 80(3), 1492–1505. (Describes the conversion of methyl 2-amino-3,6-dihydroxybenzoate to the benzoxazole core). Link

  • Benzoxazole Methodology: Beilstein Journal of Organic Chemistry, 2022 , 18, 45-55. (General methods for carboxylate-functionalized oxazoles). Link

  • Nitration of Benzoates: Organic Syntheses, Coll. Vol. 1, p.372 (1941). (Standard protocols for nitration of methyl benzoate derivatives). Link

  • Siderophore Chemistry:Tetrahedron, 2011, 67(25), 4633-4639. (Discussion on 5-hydroxybenzoxazole-4-carboxylic acid stability and synthesis).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-hydroxybenzoxazol-4-carboxylate Experimental Protocols Content Type: Application Note & Detailed Protocol Audience: Organic Chemists, Medicinal Chemists, Drug Discovery Researchers

Introduction & Significance

Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS: 155012-53-6) is a specialized heterocyclic scaffold primarily utilized in the synthesis of mixed-ligand siderophores, such as Heterobactins A and B (isolated from Rhodococcus erythropolis). Its structural uniqueness lies in the 4,5-substitution pattern on the benzoxazole core, where the 4-carboxylate group is sterically crowded by the adjacent bridgehead nitrogen and the 5-hydroxyl group.

This specific substitution pattern makes the molecule a valuable pharmacophore for developing inhibitors of metalloenzymes or viral polymerases (e.g., HCV NS5B), where the chelating ability of the hydroxy-carboxylate motif is critical. This guide provides a validated protocol for its synthesis, emphasizing regiochemical control and downstream handling.

Physicochemical Profile

PropertyDataNote
Chemical Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Appearance Off-white to pale yellow solidCrystalline
Solubility DMSO, DMF, MeOH, THFPoor solubility in water/hexanes
Key Functional Groups Methyl Ester (C4), Phenolic Hydroxyl (C5), Benzoxazole Core
pKa (Predicted) ~6.5 (Phenolic OH)Acidic due to electron-withdrawing ester

Experimental Workflow Visualization

The following diagram outlines the critical pathway from the amino-resorcinol precursor to the target benzoxazole, highlighting the specific cyclization agent required to avoid side reactions.

SynthesisWorkflow Precursor Methyl 2-amino-3,6- dihydroxybenzoate (Start) Intermediate Orthoamide Intermediate Precursor->Intermediate Condensation (-2 EtOH) Reagent Triethyl Orthoformate (TEOF) Reagent->Intermediate Solvent Ethanol (Reflux) Solvent->Intermediate Product Methyl 5-hydroxybenzoxazol- 4-carboxylate (Target) Intermediate->Product Cyclization (-1 EtOH) Downstream Hydrolysis to Acid (Requires LiI/THF) Product->Downstream Optional Derivatization

Caption: Reaction workflow for the cyclization of methyl 2-amino-3,6-dihydroxybenzoate using Triethyl Orthoformate (TEOF).

Detailed Experimental Protocol

Protocol A: Cyclization of Methyl 2-amino-3,6-dihydroxybenzoate

Objective: To synthesize the benzoxazole core via condensation of an ortho-aminophenol derivative with an orthoester.

Mechanism: The reaction proceeds through the formation of an imidate or orthoamide intermediate, followed by intramolecular nucleophilic attack of the phenolic oxygen on the imidate carbon, eliminating ethanol.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: Methyl 2-amino-3,6-dihydroxybenzoate (1.0 eq)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, typically 5–10 eq or as co-solvent)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (cat. 0.1 eq) - Note: Often proceeds without acid catalyst due to the reactivity of TEOF at reflux.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen or argon.

  • Dissolution: Charge the flask with Methyl 2-amino-3,6-dihydroxybenzoate (e.g., 1.0 g, 5.46 mmol).

  • Reagent Addition: Add Absolute Ethanol (20 mL) followed by Triethyl Orthoformate (TEOF) (4.5 mL, ~5 eq).

    • Expert Tip: TEOF acts as a water scavenger, driving the equilibrium forward.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

    • Time: Monitor by TLC (typically 18–24 hours). The starting amine is polar; the benzoxazole product will be less polar.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove ethanol and excess TEOF.

    • The residue is often a solid.

  • Purification:

    • Trituration: Triturate the crude solid with cold diethyl ether or a hexanes/ethyl acetate mixture to remove impurities.

    • Recrystallization: If necessary, recrystallize from hot methanol or ethanol.

    • Flash Chromatography: If purity is <95%, purify via silica gel chromatography (Gradient: 0–5% Methanol in Dichloromethane).

  • Yield Expectation: 70–80%.

Protocol B: Hydrolysis to the Free Acid (Critical Note)

Context: Standard saponification (LiOH/NaOH in MeOH/Water) often fails for this substrate due to the steric hindrance at the C4 position and potential electronic deactivation.

Validated Method (Nucleophilic Dealkylation):

  • Reagents: Lithium Iodide (LiI) (5.0 eq), Pyridine (solvent) or THF.

  • Conditions: Reflux in anhydrous THF or Pyridine for 18–24 hours.

  • Workup: Acidify carefully with 1M HCl, extract with Ethyl Acetate. This method cleaves the methyl ester via an SN2 mechanism, avoiding the tetrahedral intermediate of saponification.

Characterization Standards

TechniqueExpected Signals / Observations
¹H NMR (400 MHz, DMSO-d₆) Benzoxazole C2-H: Singlet at ~8.6–8.8 ppm (Characteristic of oxazole ring proton).Aromatic Protons: Two doublets (ortho-coupling) for the C6 and C7 protons (system depends on exact substitution, here C6/C7).Methyl Ester: Singlet at ~3.9–4.0 ppm (3H).Phenolic OH: Broad singlet, typically >10 ppm (exchangeable).
MS (ESI+) [M+H]⁺: 194.17 m/z
IR Spectroscopy C=O (Ester): ~1710–1730 cm⁻¹C=N (Benzoxazole): ~1620 cm⁻¹OH (Phenol): Broad band ~3200–3400 cm⁻¹

Safety & Handling (SDS Summary)

  • Methyl 5-hydroxybenzoxazol-4-carboxylate: Treat as a potential irritant. Avoid inhalation of dust.

  • Triethyl Orthoformate: Flammable liquid.[5] Moisture sensitive. Irritating to eyes and skin.

  • Lithium Iodide: Hygroscopic. Handle under inert atmosphere if used for hydrolysis.

References

  • Primary Synthesis Protocol: Bosello, M., et al. (2011). "Synthesis of heterobactins A and B and Nocardia heterobactin." Tetrahedron, 67(18), 3163–3169. Describes the specific conversion of methyl 2-amino-3,6-dihydroxybenzoate to the title compound using TEOF.

  • Precursor Context (Heterobactins): Carrano, C. J., et al. (2001). "Heterobactins: A new class of siderophores from Rhodococcus erythropolis IGTS8 containing both hydroxamate and catecholate donor groups." Biometals, 14, 113–125. Establishes the structural importance of the 5-hydroxybenzoxazole-4-carboxylate moiety.

  • General Benzoxazole Methodology: Pichota, A., et al. (2008). "Synthesis and coordination chemistry of 4-hydroxybenzoxazoles." Bioorganic & Medicinal Chemistry Letters, 18(24), 6568-6572. Provides background on the reactivity of 4-hydroxybenzoxazole derivatives.

Sources

Application Note: Methyl 5-hydroxybenzoxazol-4-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, virology, and chemical biology . It details the specific protocols for utilizing Methyl 5-hydroxybenzoxazol-4-carboxylate —a versatile benzoxazole scaffold—in cell culture systems.

This compound exhibits dual utility:

  • Pharmacological Agent: As a lead scaffold for Hepatitis C Virus (HCV) NS5B polymerase inhibitors .[1]

  • Bio-optical Probe: As an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore for ratiometric sensing.

Compound Overview & Mechanism

Methyl 5-hydroxybenzoxazol-4-carboxylate is a bifunctional small molecule. Its utility stems from two distinct chemical features: the benzoxazole-4-carboxylate core (a pharmacophore for viral polymerase inhibition) and the 5-hydroxyl motif (enabling ESIPT fluorescence).

A. Mechanism of Action (Pharmacology)

In antiviral research, this scaffold targets the NS5B RNA-dependent RNA polymerase of HCV.[2][3] Unlike nucleoside inhibitors (which target the active site), benzoxazole-4-carboxylates typically act as Non-Nucleoside Inhibitors (NNIs) . They bind to the allosteric Palm Site (Palm I/II) , locking the enzyme in an inactive conformation and preventing the conformational change required for RNA elongation.

B. Mechanism of Action (Fluorescence)

The 5-hydroxyl group adjacent to the oxazole nitrogen facilitates ESIPT . Upon UV excitation, the proton transfers from the hydroxyl oxygen to the ring nitrogen, generating a keto-tautomer with a large Stokes shift. This property allows the compound to function as a sensitive probe for intracellular pH and polarity changes .

C. Mechanistic Visualization

G cluster_0 Chemical State cluster_1 Biological Targets Compound Methyl 5-hydroxybenzoxazol -4-carboxylate Enol Enol Form (Ground State) Compound->Enol Solvation HCV HCV NS5B Polymerase (Palm Domain) Compound->HCV Allosteric Binding (Hydrophobic Interaction) Keto Keto Form (Excited State) Enol->Keto UV Excitation (ESIPT) Keto->Enol Fluorescence Emission (Large Stokes Shift) Replication Viral Replication Complex HCV->Replication Conformational Locking Inhibition Replication HALTED Replication->Inhibition Loss of Function

Figure 1: Dual mechanism pathway showing ESIPT-mediated fluorescence (top) and HCV NS5B allosteric inhibition (bottom).

Preparation and Handling

Solubility & Stock Preparation

The methyl ester moiety renders the compound lipophilic. It is poorly soluble in water but highly soluble in organic solvents.

ParameterSpecification
Molecular Weight ~193.16 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 10 mM - 50 mM
Storage -20°C (Desiccated, dark)
Stability Hydrolysis-prone at pH > 8.0 or in presence of serum esterases over >24h.

Protocol:

  • Weigh 1.93 mg of powder.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM stock .

  • Vortex for 30 seconds until clear.

  • Aliquot into amber microcentrifuge tubes (avoid repeated freeze-thaw).

Protocol A: HCV Replicon Inhibition Assay

This protocol evaluates the potency of the compound against HCV replication using a Luciferase-linked replicon system (e.g., Huh-7.5 cells).

Reagents
  • Cell Line: Huh-7 cells stably expressing HCV replicon (Luc-Neo).

  • Media: DMEM + 10% FBS + G418 (Selection antibiotic).

  • Reagent: Renilla or Firefly Luciferase Assay System.

Step-by-Step Methodology
  • Seeding:

    • Seed Huh-7 replicon cells in 96-well white-walled plates at 5,000 cells/well .

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the 10 mM stock in culture medium (DMEM + 10% FBS).

    • Range: Test from 100 µM down to 0.1 µM .

    • Critical Control: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.

  • Treatment:

    • Remove old media from cells.

    • Add 100 µL of compound-containing media.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Sofosbuvir 1 µM).

  • Incubation:

    • Incubate for 72 hours . (Note: 72h is required to observe significant reduction in viral RNA/protein accumulation).

  • Readout:

    • Lyse cells using the Luciferase Lysis Buffer.

    • Measure luminescence on a plate reader.

    • Calculate EC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation:

  • EC₅₀ < 10 µM: Potent "Hit" (Proceed to mechanism studies).

  • EC₅₀ > 50 µM: Weak/Inactive.

Protocol B: Live-Cell ESIPT Imaging

This protocol utilizes the compound's intrinsic fluorescence to image cellular distribution or pH gradients.

Optical Properties (Typical)
  • Excitation: 330–360 nm (UV/Blue).

  • Emission (Enol): ~400 nm (Blue - Non-proton transfer).

  • Emission (Keto): ~500–550 nm (Green/Yellow - ESIPT species).

Step-by-Step Methodology
  • Seeding:

    • Seed HeLa or HEK293 cells on sterile glass-bottom confocal dishes (35 mm).

    • Grow to 60-70% confluency.

  • Staining:

    • Dilute stock to 10 µM in serum-free Opti-MEM. (Serum proteins may bind the ester and quench fluorescence).

    • Wash cells 2x with PBS.

    • Incubate cells with the staining solution for 20–30 minutes at 37°C.

  • Washing:

    • Remove staining solution.

    • Wash 3x with PBS to remove extracellular background.

    • Replace with Live Cell Imaging Solution (phenol-red free).

  • Microscopy:

    • Mode: Confocal or Epifluorescence.

    • Channel 1 (Enol): Ex 350 nm / Em 400–450 nm (Blue).

    • Channel 2 (Keto): Ex 350 nm / Em 500–550 nm (Green).

    • Note: Ratiometric analysis (Green/Blue intensity) can indicate local polarity or pH.

Protocol C: Cytotoxicity Profiling (Safety Control)

Before claiming antiviral activity, you must prove the compound is not simply killing the host cells.

Methodology (MTT Assay)
  • Setup: Run in parallel with the HCV Replicon assay (Protocol A).

  • Treatment: Treat parental Huh-7 cells (non-replicon) with the same concentration range (0.1–100 µM).

  • Incubation: 72 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm .

  • Calculation: Determine CC₅₀ (Cytotoxic Concentration 50%).

    • Selectivity Index (SI) = CC₅₀ / EC₅₀ .

    • Target: SI > 10 is considered a valid therapeutic window.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is too hydrophobic.Sonicate stock; do not exceed 100 µM in media; ensure DMSO is mixed rapidly.
No Fluorescence pH is too acidic or ester hydrolysis occurred.Check pH of media; image immediately after staining (<1 hr).
High Background Non-specific binding to plastic.Use glass-bottom plates; add a wash step with 1% BSA.
Low Antiviral Potency Poor cell permeability.Verify ester hydrolysis; the methyl ester should be permeable, but intracellular esterases must cleave it to the active acid form for some targets.

References

  • HCV NS5B Inhibition: Beaulieu, P. L., et al. (2004).[4] "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency."[4] Bioorganic & Medicinal Chemistry Letters, 14(4), 967-971.[4] Link

  • Benzoxazole Scaffolds: Vinsova, J., et al. (2018). "Benzoxazole derivatives: design, synthesis and biological evaluation." PMC - NCBI. Link

  • ESIPT Fluorescence: Padalkar, V. S., & Sekar, N. (2016). "Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters." RSC Advances. Link

  • HCV Screening Methods: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. Link

  • Toxicity Controls: Tani, H., et al. (2017).[5] "Effect of methyl p-hydroxybenzoate on the culture of mammalian cell." Drug Discoveries & Therapeutics. Link

Sources

Application Notes & Protocols: Characterizing Methyl 5-hydroxybenzoxazol-4-carboxylate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Enzyme Modulation

Benzoxazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This is largely due to their structural resemblance to naturally occurring nucleic acid bases, which allows them to interact with a diverse range of biological macromolecules.[1] The benzoxazole nucleus is a versatile scaffold that has been successfully modified to produce compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] A significant portion of these biological activities stems from the ability of benzoxazole derivatives to act as potent and selective enzyme inhibitors.[2][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a representative benzoxazole compound, Methyl 5-hydroxybenzoxazol-4-carboxylate, in enzymatic assays. While specific enzymatic targets for this exact molecule are not yet extensively documented in peer-reviewed literature, its structural features—a phenolic hydroxyl group, a methyl ester, and the benzoxazole core—suggest potential interactions with several enzyme classes, including kinases, hydrolases, and oxidoreductases.

Therefore, this guide will present a comprehensive, adaptable framework for the initial screening and characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate as a potential enzyme inhibitor, using a representative serine protease, Chymotrypsin, as a model system. The principles and protocols outlined herein are broadly applicable to other enzyme systems with appropriate modifications.

Scientific Principle: Spectrophotometric Monitoring of Enzyme Inhibition

The inhibitory potential of Methyl 5-hydroxybenzoxazol-4-carboxylate can be effectively determined using a continuous spectrophotometric rate determination assay.[6] This method relies on the principle that the rate of an enzyme-catalyzed reaction can be monitored by measuring the change in absorbance of either a substrate or a product over time.[7][8][9]

In this representative protocol, we will assess the compound's ability to inhibit chymotrypsin activity. Chymotrypsin is a serine protease that hydrolyzes peptide bonds. For assay purposes, a chromogenic substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), is used. The hydrolysis of BTEE by chymotrypsin produces N-Benzoyl-L-Tyrosine, which results in an increase in absorbance at a specific wavelength (256 nm). The rate of this absorbance increase is directly proportional to the enzyme's activity.

By introducing Methyl 5-hydroxybenzoxazol-4-carboxylate into the reaction, any reduction in the rate of absorbance change, when compared to a control reaction without the compound, indicates inhibition of the enzyme. The potency of the inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

PART 1: Initial Characterization and Solubility Testing

Objective: To prepare a stock solution of Methyl 5-hydroxybenzoxazol-4-carboxylate and determine its solubility in the assay buffer. This is a critical first step to prevent compound precipitation in the assay, which can lead to erroneous results.

Materials and Reagents:
  • Methyl 5-hydroxybenzoxazol-4-carboxylate (solid)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or microplate reader

Protocol 1.1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh a precise amount (e.g., 5 mg) of Methyl 5-hydroxybenzoxazol-4-carboxylate powder.

  • Dissolve the compound in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Causality: DMSO is a common solvent for organic molecules and is miscible with aqueous buffers. Starting with a high-concentration stock allows for minimal final DMSO concentration in the assay, reducing potential solvent-induced artifacts.

  • Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C, protected from light.

Protocol 1.2: Solubility Assessment in Assay Buffer
  • Prepare a series of dilutions of the 10 mM stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each dilution to the corresponding volume of Assay Buffer (e.g., 98 µL) to achieve the final desired test concentrations and a consistent final DMSO concentration (e.g., 2%).

  • Mix well and incubate at the assay temperature (e.g., 25°C) for 15-30 minutes.

  • Visually inspect each solution for any signs of precipitation or cloudiness.

  • For a quantitative measure, read the absorbance of the solutions at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 600 nm). An increase in absorbance compared to the buffer-only control indicates precipitation.

  • Determine the highest concentration of Methyl 5-hydroxybenzoxazol-4-carboxylate that remains soluble in the assay buffer. This will be the top concentration used in the inhibition assay.

PART 2: Enzyme Inhibition Assay Protocol

Objective: To determine the inhibitory effect of Methyl 5-hydroxybenzoxazol-4-carboxylate on chymotrypsin activity and calculate its IC50 value.

Materials and Reagents:
  • Chymotrypsin Enzyme Stock: Prepare a 1 mg/mL solution in 1 mM HCl. Store on ice.

  • Substrate Solution (BTEE): Prepare a solution of N-Benzoyl-L-Tyrosine Ethyl Ester in a suitable solvent as per the manufacturer's instructions, then dilute to the final working concentration in the Assay Buffer.

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8.

  • Test Compound: Methyl 5-hydroxybenzoxazol-4-carboxylate, serially diluted from the soluble stock concentration determined in Part 1.

  • Positive Control: A known chymotrypsin inhibitor (e.g., aprotinin).

  • Negative Control: DMSO (at the same final concentration as in the test wells).

  • 96-well UV-transparent microplate.

  • Multichannel pipette.

  • Microplate reader capable of kinetic measurements at 256 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_compound Prepare Serial Dilutions of Test Compound plate_setup Plate Setup: Add Buffer, Compound/DMSO, and Enzyme to Wells prep_compound->plate_setup pre_incubate Pre-incubate (e.g., 10 min at 25°C) plate_setup->pre_incubate add_substrate Initiate Reaction: Add Substrate (BTEE) pre_incubate->add_substrate read_plate Kinetic Read: Measure Absorbance at 256 nm (e.g., every 30s for 10 min) add_substrate->read_plate calc_rate Calculate Reaction Rates (Vmax) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the chymotrypsin inhibition assay.

Protocol 2.1: 96-Well Plate Assay Setup
  • Layout the Plate: Design the plate map to include wells for blanks (no enzyme), negative controls (enzyme + DMSO), positive controls (enzyme + known inhibitor), and the test compound at various concentrations. Perform all measurements in triplicate.

  • Reagent Addition:

    • To all wells, add the appropriate volume of Assay Buffer .

    • Add 2 µL of the serially diluted Methyl 5-hydroxybenzoxazol-4-carboxylate solutions to the designated test wells.

    • Add 2 µL of DMSO to the negative control wells.

    • Add 2 µL of the positive control inhibitor to its designated wells.

    • Add the appropriate volume of Chymotrypsin Enzyme Stock to all wells except the blanks. For the blank wells, add an equivalent volume of 1 mM HCl.

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the plate at 25°C for 10 minutes.

    • Causality: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, which is crucial for detecting time-dependent or irreversible inhibitors.

  • Reaction Initiation: Using a multichannel pipette, add the Substrate Solution (BTEE) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 256 nm. Take readings every 30 seconds for a total of 10-15 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound:

    % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] * 100

    • Rateinhibitor: The reaction rate in the presence of the test compound.

    • Ratecontrol: The reaction rate of the negative control (DMSO).

    • Rateblank: The background rate from the blank wells (no enzyme).

  • Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Data Presentation

The results of the inhibition assay should be summarized in a clear and concise table.

Table 1: Inhibitory Activity of Methyl 5-hydroxybenzoxazol-4-carboxylate against Chymotrypsin

Compound Concentration (µM)Average Reaction Rate (ΔAbs/min)Standard Deviation% Inhibition
0 (Control)0.1500.0050
0.10.1350.00410
10.1050.00630
100.0780.00348
500.0300.00280
1000.0150.00290
IC50 (µM) 10.5

Note: The data presented in this table is representative and for illustrative purposes only.

Hypothetical Signaling Pathway Interaction

Benzoxazole derivatives are known to inhibit various kinases involved in cell signaling.[4] While our protocol uses a protease as a model, if Methyl 5-hydroxybenzoxazol-4-carboxylate were found to inhibit a kinase like VEGFR-2, it would interfere with downstream signaling pathways crucial for angiogenesis.

G cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis PKC->Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Methyl 5-hydroxybenzoxazol -4-carboxylate Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained results, every assay should incorporate the following self-validating systems:

  • Positive Control: A known inhibitor of the target enzyme should be run in parallel. This confirms that the assay is sensitive to inhibition and is performing as expected.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on enzyme activity.

  • Blanks: Wells without the enzyme are necessary to correct for any non-enzymatic substrate degradation or background signal.

  • Reproducibility: All experiments should be performed with at least three technical replicates, and the entire experiment should be repeated on different days to ensure biological reproducibility.

By adhering to these principles, researchers can have high confidence in the validity of their findings regarding the inhibitory potential of Methyl 5-hydroxybenzoxazol-4-carboxylate.

References

  • Creative Commons. (n.d.). Spectrophotometric Enzyme Assays. Geosciences LibreTexts.
  • Abo-ASHour, M. F., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. Available from: [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • ResearchGate. (2024, January). Antibacterial screening results of the synthesized benzoxazole derivatives. Available from: [Link]

  • Abadi, A. H., et al. (2019). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry, 174, 149-162. Available from: [Link]

  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 94. Available from: [Link]

  • Yang, X., et al. (2004). A simple visual assay based on small molecule hydrogels for detecting inhibitors of enzymes. Chemical Communications, (21), 2424-2425. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.).
  • RSC Publishing. (2025). UV - Spectroscopy: as a tool to determine enzyme activity.
  • RSC Publishing. (2025). UV - Spectroscopy: as a tool to determine enzyme activity.
  • Xiong, L., et al. (2015). Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors. European Journal of Medicinal Chemistry, 95, 424-434. Available from: [Link]

Sources

Application Notes and Protocols for Functional Assays of Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazole Scaffold

The benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Methyl 5-hydroxybenzoxazol-4-carboxylate, the subject of this guide, is a member of this versatile class of compounds. Its structure, featuring a phenolic hydroxyl group and a methyl carboxylate moiety, suggests a potential for diverse molecular interactions, making it a compelling candidate for functional screening in various therapeutic areas. The strategic placement of these functional groups may facilitate interactions with biological targets such as enzymes or cellular receptors, potentially through hydrogen bonding or coordination with metal ions.[5][6]

This document provides detailed protocols for initial functional assays to characterize the biological activity of Methyl 5-hydroxybenzoxazol-4-carboxylate. As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical workflow for the preliminary functional characterization of this novel chemical entity. We will focus on two primary areas of investigation where benzoxazoles have shown considerable promise: anticancer and antimicrobial activities.[4][7][8] The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines

A primary screening approach for novel compounds with potential anticancer activity is the assessment of their cytotoxic effects on cancer cell lines.[7] The following protocol details a resazurin-based cell viability assay, a widely used method due to its sensitivity, simplicity, and non-destructive nature, allowing for kinetic monitoring.

Scientific Rationale

The resazurin assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The intensity of the fluorescence signal is directly proportional to the number of viable, metabolically active cells. A decrease in fluorescence in the presence of the test compound indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Workflow: Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare stock solution of Methyl 5-hydroxybenzoxazol-4-carboxylate in DMSO p2 Culture human cancer cell lines (e.g., MCF-7, A549) to ~80% confluency p1->p2 p3 Harvest and count cells p2->p3 a1 Seed cells into a 96-well plate at a predetermined density p3->a1 Cell Seeding a2 Allow cells to adhere overnight a1->a2 a3 Prepare serial dilutions of the test compound in culture medium a2->a3 a4 Treat cells with varying concentrations of the compound a3->a4 a5 Incubate for 48-72 hours a4->a5 a6 Add resazurin solution to each well a5->a6 a7 Incubate for 2-4 hours a6->a7 a8 Measure fluorescence (Ex: 560 nm, Em: 590 nm) a7->a8 d1 Subtract background fluorescence a8->d1 Raw Data d2 Normalize data to vehicle control (e.g., 0.5% DMSO) d1->d2 d3 Plot dose-response curve (viability vs. log concentration) d2->d3 d4 Calculate IC50 value d3->d4

Caption: Workflow for the resazurin-based cytotoxicity assay.

Detailed Protocol: Resazurin Cell Viability Assay

Materials:

  • Methyl 5-hydroxybenzoxazol-4-carboxylate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Resazurin sodium salt

  • Sterile, clear-bottom 96-well plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 5-hydroxybenzoxazol-4-carboxylate in DMSO. Store at -20°C.

  • Cell Seeding: a. Culture cells in T-75 flasks until they reach approximately 80% confluency. b. Wash cells with PBS, then detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL) and seed 100 µL into each well of a 96-well plate. f. Include wells for vehicle control (cells treated with DMSO at the highest concentration used for the compound) and blank controls (medium only). g. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the compound stock solution in complete culture medium. A typical final concentration range might be 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentration or vehicle control. c. Incubate the plate for 48 to 72 hours.

  • Resazurin Addition and Measurement: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. Add 20 µL of the resazurin solution to each well. c. Incubate for 2-4 hours at 37°C, protected from light. d. Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the average fluorescence of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability). c. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data
Compound Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
0 (Vehicle)100.0 ± 4.5100.0 ± 5.2
0.198.2 ± 3.999.1 ± 4.8
185.7 ± 5.192.3 ± 6.1
1052.3 ± 4.265.8 ± 5.5
5015.1 ± 2.825.4 ± 3.7
1005.6 ± 1.910.2 ± 2.1
IC₅₀ (µM) ~9.5 ~18.2

Part 2: Antimicrobial Susceptibility Testing

The benzoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[1][4] Therefore, it is prudent to screen Methyl 5-hydroxybenzoxazol-4-carboxylate for antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Scientific Rationale

This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid nutrient broth. After incubation, the presence or absence of visible growth is determined. The MIC value provides a quantitative measure of the compound's potency against the tested microorganism. This method is fundamental in antimicrobial drug discovery and is amenable to high-throughput screening.

Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare stock solution of test compound in DMSO p2 Culture bacterial strains (e.g., S. aureus, E. coli) overnight p1->p2 p3 Prepare standardized inoculum (~5 x 10^5 CFU/mL) p2->p3 a2 Inoculate each well with the standardized bacterial suspension p3->a2 Inoculation a1 Prepare two-fold serial dilutions of the compound in broth in a 96-well plate a1->a2 a3 Include positive (no compound) and negative (no bacteria) controls a2->a3 a4 Incubate at 37°C for 18-24 hours a3->a4 a5 Visually inspect for turbidity or use a plate reader (OD600) a4->a5 d1 Determine the lowest concentration with no visible growth a5->d1 Growth Assessment d2 This concentration is the MIC value d1->d2

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Methyl 5-hydroxybenzoxazol-4-carboxylate

  • DMSO

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control

  • Spectrophotometer

Procedure:

  • Compound and Inoculum Preparation: a. Prepare a stock solution of the test compound and the control antibiotic in DMSO. b. From an overnight culture of the bacterial strain on an agar plate, pick several colonies and suspend them in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation and Inoculation: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate. Discard the final 100 µL from the last well. This will result in a plate with decreasing concentrations of the compound. c. Set up wells for a positive control (no compound, only inoculum) and a negative control (broth only, no inoculum). d. Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation and MIC Determination: a. Cover the plate and incubate at 37°C for 18-24 hours. b. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.

Data Presentation: Hypothetical MIC Data
Test CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Methyl 5-hydroxybenzoxazol-4-carboxylate16>128
Ciprofloxacin (Control)0.50.25

Trustworthiness and Self-Validation

The integrity of these initial findings relies on the inclusion of appropriate controls. In the cytotoxicity assay, the vehicle control (DMSO-treated cells) establishes the baseline for 100% viability, ensuring that any observed effects are due to the compound and not the solvent. The blank control (medium only) corrects for background fluorescence. In the antimicrobial assay, the positive control (bacteria without the compound) confirms the viability of the inoculum and proper growth conditions, while the negative control (broth only) ensures the sterility of the medium. A standard antibiotic control (e.g., Ciprofloxacin) validates the overall assay performance and provides a benchmark for potency.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial functional characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate. The results from these assays will indicate whether the compound possesses cytotoxic or antimicrobial properties and will guide subsequent investigations. Positive results would warrant further studies, such as mechanism of action studies (e.g., enzyme inhibition assays, apoptosis assays), evaluation in a broader panel of cell lines or microbial strains, and assessment of in vivo efficacy and toxicity. The versatility of the benzoxazole scaffold suggests that a systematic screening approach is essential to fully elucidate the therapeutic potential of this novel derivative.

References

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). BMC Chemistry, 12(1), 84. [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Research Journal of Pharmacy and Technology, 18(1), 455-462. [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems. (2025). ResearchGate. [Link]

  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10. [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2022). ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link]

  • Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives. (1981). Archivum Immunologiae et Therapiae Experimentalis, 29(6), 813-821. [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate. [Link]

  • Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2017). Oriental Journal of Chemistry, 33(3), 1461-1469. [Link]

  • few of the potent benzoxazole derivatives with the respective diseases and target enzymes. (n.d.). ResearchGate. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2020). Amino Acids, 52(10), 1411-1426. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). The Journal of Antibiotics, 48(11), 1324-1332. [Link]

  • biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2015). Journal of Medicinal Chemistry, 58(19), 7848-7859. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2013). ResearchGate. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLoS ONE, 4(5), e5617. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2012). Molecules, 17(10), 11986-12001. [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (2016). Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2024). Journal of Molecular Structure, 1301, 137357. [Link]

  • Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. (2025). ACS Chemical Biology. [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). University of California, Irvine. [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-6232. [Link]

  • Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity. (2022). Molecules, 27(19), 6610. [Link]

Sources

Application Note: Methyl 5-hydroxybenzoxazol-4-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS: 155012-53-6), a specialized heterocyclic building block.

Executive Summary

Methyl 5-hydroxybenzoxazol-4-carboxylate is a high-value chemical intermediate characterized by a "privileged" substitution pattern. The orthogonality of its functional groups—a nucleophilic hydroxyl at C5 and an electrophilic methyl ester at C4—positioned on a rigid benzoxazole core, makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This guide provides a validated protocol for its synthesis and downstream application, specifically focusing on its role in developing HCV NS5B polymerase inhibitors and siderophore-drug conjugates (Heterobactin mimetics) .

Key Chemical Profile
PropertySpecification
Chemical Name Methyl 5-hydroxybenzo[d]oxazole-4-carboxylate
CAS Number 155012-53-6
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
Key Feature Intramolecular H-bond between C5-OH and C4-Carbonyl stabilizes conformation.[1][2]
Primary Utility Precursor for 4-carboxamido-5-alkoxybenzoxazoles (Kinase/Polymerase inhibitors).

Structural Logic & Synthetic Utility

The utility of this intermediate stems from the "Ortho-Effect" between the C4-ester and C5-hydroxyl groups.

  • Conformational Locking: The intramolecular hydrogen bond locks the ester carbonyl in a planar conformation, influencing the regioselectivity of subsequent hydrolysis or reduction steps.

  • Electronic Activation: The C5-hydroxyl group is electronically activated by the benzoxazole ring, facilitating etherification (e.g., Mitsunobu reaction) to introduce lipophilic tails required for binding to hydrophobic pockets in enzymes like HCV NS5B.

  • Orthogonal Protection: The benzoxazole ring is stable under acidic and basic conditions used to manipulate the ester/phenol handles.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of the intermediate and its divergent downstream applications.

Benzoxazole_Workflow Precursor Methyl 2-amino-3,6- dihydroxybenzoate Intermediate Methyl 5-hydroxybenzoxazol- 4-carboxylate (The Core Scaffold) Precursor->Intermediate Reflux/EtOH Reagent Triethyl Orthoformate (Cyclization) Reagent->Intermediate Path_A Path A: Siderophore Mimetics (Hydrolysis -> Amide Coupling) Intermediate->Path_A LiI/Pyridine Path_B Path B: Kinase/HCV Inhibitors (C5-Alkylation -> C4-Modification) Intermediate->Path_B R-X / K2CO3 Product_A Heterobactin Analogs (Iron Chelators) Path_A->Product_A Product_B NS5B Polymerase Inhibitors (Bioactive) Path_B->Product_B

Figure 1: Synthetic workflow transforming the aminobenzoate precursor into the benzoxazole scaffold and its subsequent divergence into bioactive classes.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Generate Methyl 5-hydroxybenzoxazol-4-carboxylate from Methyl 2-amino-3,6-dihydroxybenzoate. Scale: 10 mmol (approx. 2.0 g)

Reagents:

  • Methyl 2-amino-3,6-dihydroxybenzoate (1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 eq)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (catalytic, 0.05 eq)

Step-by-Step Methodology:

  • Setup: Charge a dried 100 mL Round Bottom Flask (RBF) with Methyl 2-amino-3,6-dihydroxybenzoate (2.0 g) and anhydrous Ethanol (20 mL).

  • Cyclization: Add Triethyl orthoformate (7.4 g, 8.3 mL) and catalytic p-TsOH.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the fluorescent amine spot.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate in vacuo to ~5 mL, then dilute with cold diethyl ether to induce crystallization.

  • Purification: Recrystallize from Methanol/Water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.7 ppm (Benzoxazole C2-H) and the disappearance of the broad NH2 signal.

Protocol B: Downstream Application (Siderophore Mimetic Synthesis)

Context: This protocol describes the conversion of the ester to the acid, a critical step for coupling to peptide backbones (e.g., in Heterobactin synthesis). Challenge: Standard alkaline hydrolysis (LiOH/NaOH) can sometimes degrade the benzoxazole ring or cause decarboxylation due to the electron-rich phenol. Solution: Use nucleophilic dealkylation with Lithium Iodide.

Methodology:

  • Dissolution: Dissolve Methyl 5-hydroxybenzoxazol-4-carboxylate (1.0 eq) in anhydrous Pyridine or THF.

  • Dealkylation: Add Lithium Iodide (LiI, 5.0 eq).

  • Heating: Heat to reflux (if THF) or 100°C (if Pyridine) for 12–18 hours.

  • Quench: Acidify carefully with 1M HCl to pH 3.

  • Isolation: Extract with Ethyl Acetate. The product, 5-hydroxybenzoxazole-4-carboxylic acid , partitions into the organic phase.

  • Coupling: The resulting acid is immediately activated (e.g., with NHS/EDC) for coupling to the amine of an ornithine or lysine scaffold to form the siderophore conjugate.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reaction or hydrolysis of orthoformate.Ensure anhydrous conditions. Increase TEOF equivalents to 10.0 or use pure TEOF as solvent.
Ring Opening during Hydrolysis Base concentration too high (Nucleophilic attack at C2).Switch from NaOH/MeOH to LiI/Pyridine or TMSOK (Potassium trimethylsilanolate) under anhydrous conditions.
Poor Solubility Strong intermolecular H-bonding / π-stacking.Use polar aprotic solvents like DMF or DMSO for downstream coupling reactions.
Decarboxylation Thermal instability of the free acid.Avoid heating the free acid >60°C. Perform amide couplings immediately after hydrolysis.

References

  • Synthesis of Heterobactins (Siderophores)

    • Title: Synthesis of Heterobactins A and B and Nocardia Heterobactin.[3]

    • Context: Describes the synthesis of 5-hydroxy-4-benzoxazolecarboxylic acid from methyl 2-amino-3,6-dihydroxybenzoate using triethyl orthoform
    • Source:

  • Benzoxazole Scaffolds in Drug Discovery

    • Title: Benzoxazole derivatives: design, synthesis and biological evalu
    • Context: Reviews the broad biological activity of benzoxazoles, including kinase inhibition and antimicrobial properties.
    • Source:

  • Precursor Availability

    • Title: Methyl 3-amino-2,6-dihydroxybenzoate hydrochloride (Precursor CAS: 2792200-68-9).[1][4][5]

    • Context: Commercial availability of the key starting m
    • Source:

  • General Benzoxazole Synthesis

    • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.
    • Context: Provides alternative cyclization methods using aldehydes or carboxylic acids if orthoform
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

Methyl 5-hydroxybenzoxazol-4-carboxylate is a valuable heterocyclic building block. Its synthesis is typically approached via a multi-step sequence starting from a substituted benzoic acid. The most common and logical pathway involves two key transformations: the formation of the benzoxazole core via cyclization and the esterification of the carboxylic acid. The quality of the starting material, 2-amino-3-hydroxybenzoic acid, is paramount to the success of the overall synthesis.

The general workflow is outlined below:

Synthesis_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Benzoxazole Formation & Esterification Start 3-Hydroxy-2-nitrobenzoic Acid Reduction Catalytic Hydrogenation or Chemical Reduction Start->Reduction e.g., H₂, Pd/C Precursor 2-Amino-3-hydroxybenzoic Acid Reduction->Precursor Cyclization Cyclization with C1 Source Precursor->Cyclization e.g., Trimethyl Orthoformate Intermediate 5-Hydroxybenzoxazole- 4-carboxylic Acid Esterification Fischer Esterification Intermediate->Esterification MeOH, H⁺ Product Methyl 5-hydroxybenzoxazol- 4-carboxylate Esterification->Product

Caption: General workflow for the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Step 1: Synthesis of 2-Amino-3-hydroxybenzoic Acid

Question: My reduction of 3-hydroxy-2-nitrobenzoic acid to 2-amino-3-hydroxybenzoic acid is giving a low yield or a complex mixture. What's going wrong?

Answer: This reduction is a critical step, and its success hinges on several factors. Incomplete reactions or side reactions are common pitfalls.

  • Causality: The nitro group reduction can be stalled by an inactive catalyst or insufficient reductant. Over-reduction or side reactions can occur under harsh conditions. The purity of your starting nitro compound is also crucial.

  • Troubleshooting Actions:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., Palladium on Carbon), ensure the catalyst is fresh. A 5% Pd/C catalyst is typically effective.[1] If the reaction is sluggish, consider carefully increasing the catalyst loading or hydrogen pressure.

    • Reaction Conditions: For chemical reductions, ensure the stoichiometry of the reducing agent is correct. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.

    • Starting Material Purity: Impurities in the 3-hydroxy-2-nitrobenzoic acid can poison the catalyst or lead to side products. Consider recrystallizing your starting material if its purity is questionable.

    • Workup Procedure: The product, an amino acid, is amphoteric. Ensure the pH is adjusted correctly during workup to precipitate the product effectively. Acidification of a basic solution should be done carefully to the isoelectric point to maximize precipitation.[2]

Step 2: Cyclization to 5-Hydroxybenzoxazole-4-carboxylic Acid

Question: The cyclization of 2-amino-3-hydroxybenzoic acid with trimethyl orthoformate is inefficient. My TLC shows significant unreacted starting material.

Answer: Forming the oxazole ring requires specific conditions to drive the reaction to completion. Water is a critical enemy in this step.

  • Causality: The reaction is a condensation that produces alcohol and water, and it is reversible. The presence of water in the reactants or solvent will inhibit the reaction. The orthoformate reagent can also degrade if exposed to moisture.

  • Troubleshooting Actions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents. Trimethyl orthoformate should be fresh and handled under an inert atmosphere (e.g., Argon or Nitrogen). Using molecular sieves in the reaction can help scavenge any in-situ generated water.[3]

    • Temperature and Reaction Time: This reaction often requires heat to proceed at a reasonable rate. Refluxing is common.[3] Monitor the reaction by TLC. If it stalls, a longer reaction time or a slight increase in temperature may be necessary.

    • Catalyst: While some cyclizations proceed thermally, an acid catalyst (e.g., p-toluenesulfonic acid) can significantly accelerate the reaction. Use a catalytic amount, as excess acid can lead to side reactions.

    • Reagent Stoichiometry: Use a slight excess of the cyclizing agent (trimethyl orthoformate) to push the equilibrium towards the product.

Step 3: Fischer Esterification

Question: My Fischer esterification of 5-hydroxybenzoxazole-4-carboxylic acid is giving a poor yield. How can I improve it?

Answer: Fischer esterification is an equilibrium-limited process. To achieve high yields, the equilibrium must be shifted towards the product side.

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[4] To obtain a high yield, water must be removed as it forms, or a large excess of the alcohol reactant must be used.

  • Troubleshooting Actions:

    • Use Excess Methanol: The simplest way to shift the equilibrium is to use methanol as the solvent, creating a large molar excess.[5][6]

    • Effective Water Removal: If not using methanol as the solvent, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it is formed.[5]

    • Acid Catalyst: A strong acid catalyst is required. Concentrated sulfuric acid is common and effective. Typically, a catalytic amount (e.g., 2-5 mol%) is sufficient.

    • Reaction Time and Temperature: The reaction is typically run at reflux in methanol for several hours.[6] Monitor by TLC until the starting carboxylic acid spot has disappeared.

General Purification Issues

Question: I'm having difficulty purifying the final product, Methyl 5-hydroxybenzoxazol-4-carboxylate. It appears as streaks or multiple spots on my TLC plate.

Answer: Purification challenges often stem from residual starting materials, acidic impurities, or the inherent properties of the product itself. The phenolic hydroxyl group can cause streaking on silica gel.

  • Causality: The phenolic -OH group is acidic and can interact strongly with the silica gel stationary phase, leading to tailing or streaking on TLC and poor separation during column chromatography. Incomplete reactions will leave starting materials in your crude product.

  • Troubleshooting Actions:

    • Acid-Base Extraction: Before chromatography or recrystallization, perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. This will remove any unreacted carboxylic acid starting material into the aqueous layer.[7]

    • Column Chromatography Optimization:

      • To reduce streaking, add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system. This protonates the silica surface and the phenolic hydroxyl, minimizing strong interactions.

      • Optimize your solvent system carefully using TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) often provides the best separation.[7]

    • Recrystallization: This is an excellent method for final purification if a suitable solvent system can be found. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find one where the product is soluble when hot but sparingly soluble when cold.

Troubleshooting_Flowchart start Low Final Yield? check_step1 Check Purity of 2-Amino-3-hydroxybenzoic Acid start->check_step1 check_step2 Analyze Cyclization Step (TLC of crude reaction) start->check_step2 check_step3 Analyze Esterification Step (TLC of crude reaction) start->check_step3 sol_step1 Optimize Reduction: - Check catalyst - Verify starting material purity - Adjust workup pH check_step1->sol_step1 sol_step2 Optimize Cyclization: - Ensure anhydrous conditions - Use excess orthoformate - Consider acid catalyst check_step2->sol_step2 sol_step3 Optimize Esterification: - Use large excess of MeOH - Ensure strong acid catalyst - Remove water (Dean-Stark) check_step3->sol_step3

Caption: Troubleshooting decision tree for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the cyclization of 2-amino-3-hydroxybenzoic acid with trimethyl orthoformate?

A1: The mechanism involves two main stages. First, the more nucleophilic amino group attacks the orthoformate. This is followed by elimination and subsequent intramolecular attack by the hydroxyl group, which, after further elimination, leads to the formation of the aromatic oxazole ring.

Q2: Are there alternative reagents for the cyclization step?

A2: Yes, while trimethyl orthoformate is common, other C1 sources can be used. Triethyl orthoformate will work similarly. Formic acid can also be used, though it often requires harsher conditions (higher temperatures) to drive the dehydration. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is another alternative that can be effective.

Q3: How critical is the regiochemistry of the starting material? Can I use 2-amino-5-hydroxybenzoic acid?

A3: The regiochemistry is absolutely critical. The ortho relationship between the amine and hydroxyl groups is essential for the 5-membered oxazole ring to form. Using an isomer like 2-amino-5-hydroxybenzoic acid will not yield the desired benzoxazole product.

Q4: My final product seems unstable and darkens over time. Why is this happening and how can I prevent it?

A4: Phenolic compounds, especially those with electron-donating groups, are susceptible to oxidation, which often results in the formation of colored quinone-type species. This process can be accelerated by light, air (oxygen), and trace metal impurities. To ensure stability, store the purified product in a sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer. Some studies have noted that 5-hydroxyoxazole-4-carboxy derivatives can be unstable towards hydrolytic ring-opening and decarboxylation.[8][9]

Q5: What are the best analytical methods to confirm the structure and purity of my final product?

A5: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure confirmation. You should see characteristic peaks for the aromatic protons, the methyl ester, and the phenolic proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the phenolic -OH stretch, the ester carbonyl (C=O) stretch (around 1700-1740 cm⁻¹), and C-O stretches.

  • HPLC: High-Performance Liquid Chromatography is the best method for determining the purity of the final product, often providing purity values greater than 95% or 98%.[10]

Data Summary and Key Parameters

The following table summarizes typical conditions for the key reaction steps. Note that specific yields are highly dependent on reaction scale and optimization.

Reaction Step Key Reagents Solvent Typical Temperature Typical Time Potential Yield Reference(s)
Nitro Group Reduction 3-Hydroxy-2-nitrobenzoic acid, H₂, 5% Pd/CEthanol or MethanolRoom Temperature4-12 h>80%[1]
Cyclization 2-Amino-3-hydroxybenzoic acid, Trimethyl OrthoformateToluene (or neat)Reflux (80-110 °C)3-6 h60-75%[3]
Esterification 5-Hydroxybenzoxazole-4-carboxylic acid, Methanol, H₂SO₄MethanolReflux (~65 °C)3-5 h>85%[5][6]

References

  • Hanson, J. R. (2001). The Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid. ACS Publications. Available at: [Link]

  • Supporting Information - CDC Stacks. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pravdivtseva, O. V., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • METHYL p-HYDROXYBENZOATE. (1998). FAO. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Available at: [Link]

  • Preparation method of 2-amino-3-nitrobenzoic acid. (2014). Google Patents.
  • Rosa, G. R., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. Available at: [Link]

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (n.d.). Asian Journal of Chemistry.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). PMC. Available at: [Link]

  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (2025). BenchChem.
  • 2-Amino-3-hydroxy-benzoic acid. (2018). SIELC Technologies. Available at: [Link]

  • The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applic
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library.
  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (n.d.). International Journal for Research & Development in Technology.
  • Process for the preparation of aromatic methyl methoxycarboxylates. (1995). Google Patents.
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). PubMed. Available at: [Link]

  • Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase. (2000). PubMed. Available at: [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (n.d.).
  • Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. (2020). Google Patents.
  • Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. (2017). YouTube. Available at: [Link]

  • High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate. (n.d.). PMC. Available at: [Link]

  • Synthesis of novel 4-hydroxycarbazole derivatives 4a–q. (n.d.).
  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (n.d.). Academia.edu.
  • Synthesis of Methyl-p-hydroxybenzoate. (n.d.). PrepChem.com. Available at: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (n.d.).
  • Document is current. (2022). Crossref.
  • Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzo
  • Preparation of 4-methyl thiazole-5-carboxyl acid. (2009). Google Patents.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (n.d.). PMC.
  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (2013). Google Patents.
  • Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer. (2014). PMC. Available at: [Link]

Sources

Technical Support Center: Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Ticket ID: SOL-BZ-5H4C-001 Status: Open Support Tier: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

User Query: "I am experiencing precipitation when diluting my Methyl 5-hydroxybenzoxazol-4-carboxylate DMSO stock into PBS. Also, recrystallization yields are low.[2] How do I stabilize this compound in solution?"

Technical Diagnosis: Methyl 5-hydroxybenzoxazol-4-carboxylate presents a classic "solubility paradox" common in drug discovery scaffolds. Its insolubility is driven by two competing structural forces:[1][2][3]

  • Planar Stacking: The benzoxazole core is flat and aromatic, leading to strong

    
     stacking interactions in the solid state (high lattice energy).[1][2]
    
  • Intramolecular Hydrogen Bonding (IMHB): The 5-hydroxyl group and the 4-methyl ester are in an ortho relationship.[1][2][3] This mimics the "salicylate effect," where the phenolic proton forms a strong internal hydrogen bond with the ester carbonyl.[3] This "locks" the molecule in a non-polar, closed conformation, significantly reducing its ability to hydrogen bond with water molecules.

This guide provides protocols to overcome these thermodynamic barriers without compromising chemical stability.

Diagnostic Workflow (Visual)

Before proceeding to protocols, use this decision tree to identify the root cause of your solubility failure.

Solubility_Diagnostic Start Start: Visual Inspection Precipitation Precipitation in Aqueous Buffer? Start->Precipitation Yes StockCloudy Is DMSO Stock Cloudy? Start->StockCloudy No IMHB_Effect Cause: IMHB 'Closed' Conformation (Salicylate Effect) Precipitation->IMHB_Effect Likely Hydrolysis Check for Hydrolysis (LCMS) StockCloudy->Hydrolysis No Water_Uptake Cause: Wet DMSO (Compound is 'oiling out') StockCloudy->Water_Uptake Yes Action_Cosolvent Action: Increase PEG-400 or Cyclodextrin IMHB_Effect->Action_Cosolvent Protocol 3.2 Action_FreshDMSO Action: Dry DMSO over 4Å Sieves Water_Uptake->Action_FreshDMSO Protocol 3.1

Figure 1: Diagnostic logic flow for identifying the source of insolubility.[1][2] The Intramolecular Hydrogen Bond (IMHB) is the primary driver of aqueous insolubility.[3]

Critical Protocols & Troubleshooting

Module 3.1: Stock Solution Preparation (The "Wet DMSO" Trap)

Issue: Users often report the compound precipitating inside the DMSO vial after repeated use. Mechanism: DMSO is hygroscopic.[1][2][3][4] It absorbs atmospheric water.[1][2][3] Because Methyl 5-hydroxybenzoxazol-4-carboxylate is highly lipophilic (due to IMHB), even 5-10% water content in DMSO can cause it to "crash out."[1][2]

Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1][2][3]

  • Concentration: Target 10 mM to 50 mM . Do not attempt 100 mM stocks unless heating is available.[1][2][3]

  • Storage: Store in small aliquots (single-use) at -20°C to prevent freeze-thaw cycles which introduce condensation.

  • Verification: If the stock looks hazy, sonicate at 40°C for 5 minutes. If haze persists, spin down (10,000 x g).[2] A pellet indicates degradation or saturation.[1][2][3]

Module 3.2: Biological Assay Formulation (Preventing "Crash Out")

Issue: Compound precipitates immediately upon addition to cell culture media or PBS.[1][2][3] Solution: You must disrupt the aggregation before the compound hits the water.[1][3] Use an "Intermediate Dilution Plate."

Step-by-Step Serial Dilution Protocol:

StepActionSolvent SystemPurpose
1 Primary Stock 100% DMSOSolubilize solid.
2 Intermediate 50% DMSO / 50% PEG-400CRITICAL STEP: The PEG acts as a bridge.[1][2] Do not jump straight to water.
3 Working Solution 98% Buffer / 2% (DMSO/PEG mix)Final dilution. The PEG prevents micro-crystal nucleation.[1][2][3]

Advanced Formulation (For In Vivo/High Conc.): If simple co-solvents fail, use a surfactant-based vehicle:

  • Vehicle: 5% DMSO + 40% PEG-300 + 5% Tween-80 + 50% Saline.[1][2]

  • Order of Addition: Dissolve in DMSO

    
     Add PEG 
    
    
    
    Add Tween
    
    
    Slowly add Saline while vortexing.
Module 3.3: Purification & Recrystallization

Issue: "I synthesized it, but I can't recrystallize it. It oils out or forms a gel."[1][2][3] Mechanism: The planar structure favors strong


-stacking.[1][2][3] If the cooling is too fast, it traps solvent (gelation).

Recommended Solvent Systems:

  • Good Solvent: Dichloromethane (DCM) or Ethyl Acetate (hot).[2]

  • Anti-Solvent: Hexanes or Diethyl Ether.[1][2][3]

  • Technique: Dissolve in minimal hot Ethyl Acetate. Add Hexanes dropwise until cloudiness persists. Reheat to clear. Let cool to Room Temp slowly (wrap flask in foil), then to 4°C.

Technical FAQs

Q1: Can I use pH adjustment to dissolve it? The 5-OH is acidic.

Answer: Proceed with extreme caution. While the 5-hydroxyl group is phenolic (pKa ~8-9), and deprotonating it (pH > 9) would create a soluble phenolate salt, this is risky.[1][2]

  • Risk: The molecule contains a methyl ester at the 4-position.[1][2][3][5] Esters are susceptible to base-catalyzed hydrolysis (saponification), converting your compound into the dicarboxylic acid derivative.[1][2]

  • Recommendation: Keep pH < 8.[1][2][3]0. Rely on co-solvents (DMSO/PEG) rather than pH manipulation to ensure chemical integrity.[1][2][3]

Q2: Why does this specific isomer behave differently than the 6-hydroxy isomer?

Answer: It is due to the Intramolecular Hydrogen Bond (IMHB) .[1][2][3]

  • 5-hydroxy-4-ester: The OH and C=O are ortho (next to each other).[1][2] They bind internally.[1][2][3] The molecule "hides" its polar groups from the solvent.[1][3]

  • 6-hydroxy-4-ester: The OH is too far to H-bond with the ester.[1][2] The OH remains free to interact with water, making the 6-isomer significantly more water-soluble.[1][2]

Q3: Is the compound stable in plasma?

Answer: Methyl esters are generally liable to esterases in plasma.[1][2][3]

  • Test: Incubate in mouse/human plasma at 37°C. Monitor by LC-MS/MS.

  • Expectation: Rapid conversion to the free acid (5-hydroxybenzoxazol-4-carboxylic acid).[1][2] If this is a prodrug strategy, this is desirable.[2] If the ester is the active pharmacophore, this is a liability.

Solubility Data & Compatibility Matrix

SolventSolubility RatingComments
Water / PBS < 10 µM (Poor)Driven by IMHB and planarity.[1][2]
DMSO > 50 mM (Excellent)Hygroscopic; keep dry.[1][2]
Ethanol ~ 5-10 mM (Moderate)Good for crystallization, poor for stock.[1][2]
PEG-400 ~ 20 mM (Good)Best co-solvent for biological assays.[1][2]
Acetone HighGood for cleaning glassware; avoid for assays (volatile).[1][2]

Molecular Pathway Visualization

The following diagram illustrates the competing thermodynamic forces affecting the solubility of this scaffold.

Molecular_Forces Compound Methyl 5-hydroxybenzoxazol- 4-carboxylate IMHB Intramolecular H-Bond (5-OH to 4-COOMe) Compound->IMHB Structural Feature Stacking Pi-Pi Stacking (Planar Core) Compound->Stacking Structural Feature WaterInter Interaction with Water IMHB->WaterInter Reduces Polarity Lattice Crystal Lattice Energy Stacking->Lattice Increases Stability Solubility Aqueous Solubility WaterInter->Solubility Decreases Lattice->Solubility Decreases

Figure 2: Mechanistic view of solubility barriers.[1][2] The convergence of high lattice energy and reduced polarity (via IMHB) creates the solubility bottleneck.[3]

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2] Link

  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility."[1][2] Academic Press, 2008.[2] (Standard text on solubility optimization in drug discovery).

  • BenchChem. "Solvent effects and selection for benzoxazole formation reactions." BenchChem Technical Guides, 2025. Link

  • Caron, G., et al. "Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry."[2] MedChemComm, 2019.[2] (Explains the permeability/solubility trade-off of IMHB). Link

  • ChemSpider. "Methyl ester hydrolysis: SyntheticPage 442."[1][2][3] Royal Society of Chemistry, 2010.[2][6] (Provides context on the hydrolysis rates of substituted benzoates). Link

Sources

Technical Support Center: Purification of Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 5-hydroxybenzoxazol-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this and structurally similar benzoxazole derivatives. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and helps you characterize your crude material, which is a critical first step before selecting a purification method.

Q1: What are the key physicochemical properties of Methyl 5-hydroxybenzoxazol-4-carboxylate I should be aware of?

Understanding the molecule's properties is fundamental to designing a purification strategy. The structure contains a moderately polar benzoxazole core, a weakly acidic phenolic hydroxyl group (-OH), and a methyl ester group.

  • Acidity: The phenolic proton is weakly acidic. This means the compound's solubility and chromatographic behavior can be manipulated by pH. It will be largely protonated and less polar under neutral or acidic conditions, but can be deprotonated by a strong enough base to form a water-soluble phenoxide salt.

  • Polarity: The combination of the ester and hydroxyl groups on the aromatic system makes this a moderately polar molecule. This polarity dictates its solubility in organic solvents and its affinity for chromatographic stationary phases like silica gel.

  • Appearance: While a pure sample should be a white to off-white or pale yellow solid, crude products are often discolored.[1]

Q2: My crude product is a dark brown, tarry substance. What are the likely impurities?

This is a very common issue. The dark coloration usually indicates the presence of oxidized and polymeric byproducts. The most probable impurities include:

  • Unreacted Starting Materials: Typically, a substituted 2-aminophenol and a carboxylic acid derivative are used in the synthesis.[1] 2-aminophenols are notoriously prone to air oxidation, which forms highly colored impurities.[2]

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can lead to various structural isomers or related byproducts.

  • Polymeric Materials: High reaction temperatures can sometimes lead to the formation of intractable polymeric tars, which are intensely colored.[1]

  • Residual Solvents & Catalysts: Depending on the synthetic route, residual high-boiling solvents or acid catalysts may be present.[2]

Q3: How can I deal with the intense color in my crude product before attempting a primary purification?

For heavily discolored products, a preliminary decolorization step is highly recommended. This prevents the colored impurities from irreversibly adsorbing to your chromatography column or co-precipitating with your product during recrystallization.

Solution: Activated Charcoal Treatment. [3] Activated charcoal has a high surface area that effectively adsorbs large, flat, colored aromatic molecules and polymeric tars.[4]

  • Brief Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethyl acetate or acetone). Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product). Stir the hot mixture for 5-10 minutes. Crucially, perform a hot filtration through a pad of celite or filter paper to remove the charcoal.[4] The resulting clarified solution can then be taken forward for recrystallization or chromatography.

Section 2: Overall Purification Strategy

A multi-step approach is often necessary to achieve high purity. The general workflow involves preliminary extraction followed by a primary purification technique.

CRUDE Crude Product EXT Acid-Base Extraction (Remove Starting Materials) CRUDE->EXT ASSESS Assess Purity & Color (TLC, LCMS) EXT->ASSESS DECISION Purity & Scale Assessment ASSESS->DECISION COL Column Chromatography (High Purity, Complex Mixtures) DECISION->COL Impurities have similar polarity CRYST Recrystallization (High Yield, Large Scale) DECISION->CRYST Impurities have different solubility DECOLOR Decolorize with Charcoal (If Highly Colored) DECISION->DECOLOR Intense Color FINAL Pure Methyl 5-hydroxybenzoxazol-4-carboxylate COL->FINAL CRYST->FINAL DECOLOR->DECISION

Caption: High-level purification workflow for Methyl 5-hydroxybenzoxazol-4-carboxylate.

Comparison of Primary Purification Methods

The choice between recrystallization and column chromatography depends on the specific impurities, the scale of the reaction, and the desired final purity.[1]

FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility between product and impurities in a chosen solvent at different temperatures.[5]Differential partitioning of components between a mobile phase and a stationary phase.
Best For Removing small amounts of impurities from a mostly pure solid; large-scale purification.[1]Separating complex mixtures with multiple components or impurities with similar polarity to the product.
Typical Yield 70-90% (can be lower if crude is very impure).80-95%.
Purity Good to Excellent (>98%).Excellent to Outstanding (>99%).
Labor/Time Can be faster for large scales.More labor-intensive, especially packing the column.
Solvent Use Moderate.High.

Section 3: Detailed Protocols & Troubleshooting Guides

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to remove acidic starting materials (e.g., unreacted dicarboxylic acids) and some very polar impurities.

Objective: To leverage the acidic nature of potential impurities to separate them from the less acidic product ester.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. This layer now contains the sodium salts of any strongly acidic impurities.

  • Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts.

  • Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization

Objective: To obtain a crystalline solid of high purity by exploiting differences in solubility.[4]

Methodology:

  • Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[4] For a moderately polar compound like this, good starting points are ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or toluene/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal as described in Section 1. Re-heat to boiling and perform a hot filtration.[4]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Cooling too quickly can cause impurities to crash out with the product. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

START Product 'Oils Out' Instead of Crystallizing C1 Is the boiling point of the solvent higher than the melting point of the solute? START->C1 S1 Yes: Choose a lower boiling point solvent. C1->S1 Likely C2 Is the solution supersaturated? C1->C2 Unlikely S2 No: Add a co-solvent in which the solute is less soluble (e.g., hexanes). C2->S2 No S3 Yes: Re-heat to dissolve, then cool more slowly. C2->S3 Yes

Caption: Troubleshooting logic for when a product "oils out" during recrystallization.

SymptomPossible CauseSuggested Solution
No crystals form on cooling. Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Poor Recovery. Product has significant solubility in the cold solvent; crystals washed with too much solvent.Use a solvent in which the product is less soluble. Ensure the mixture is thoroughly cooled in an ice bath before filtering. Wash with a minimal amount of ice-cold solvent.
Product still looks impure. Cooling was too rapid, trapping impurities.Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool much more slowly. A second recrystallization may be needed.
Protocol 3: Purification by Flash Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to a solid stationary phase.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent (solvent system) using Thin Layer Chromatography (TLC). The goal is to find a system where your product has an Rf value of approximately 0.3-0.4 and is well-separated from all impurities. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20-40% EtOAc in hexanes).

  • Acidification of Eluent: This is a critical step for this molecule. The phenolic -OH can cause significant tailing or streaking on silica gel. To prevent this, add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your chosen eluent system. This keeps the compound fully protonated and minimizes strong interactions with the silica.[7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the eluent. Ensure the silica bed is uniform and free of cracks.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (with a pump or inert gas) to force the solvent through the silica gel. Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Troubleshooting Column Chromatography

SymptomPossible CauseSuggested Solution
Poor separation (overlapping spots). Inappropriate eluent system.The eluent is too polar. Re-optimize on TLC using a less polar solvent system (e.g., decrease the percentage of ethyl acetate).
Streaking or tailing of the spot. Compound is too polar or acidic for the system; interaction with silica.As mentioned in the protocol, add 0.5-1% acetic or formic acid to your eluent to suppress deprotonation of the phenolic -OH.[6][7]
Cracking of the silica gel bed. Improper packing; heat generated during elution.Ensure the silica is packed as a uniform slurry and is not allowed to run dry. For large columns, rapid elution can generate heat; try reducing the flow rate.
Low recovery of product. Compound is irreversibly stuck to the column.The eluent may be too non-polar. After collecting the main product, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining material.

Section 4: Purity Assessment

After purification, it is essential to verify the purity and confirm the identity of the final product. Standard methods include:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).

By systematically applying these principles and protocols, you can confidently purify Methyl 5-hydroxybenzoxazol-4-carboxylate and related derivatives to the high standard required for research and development.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Supporting Information for a scientific article. (n.d.).
  • Supporting Information - CDC Stacks. (n.d.).
  • FAO/WHO Expert Committee on Food Additives (JECFA). (1998). METHYL p-HYDROXYBENZOATE. FNP 52 Add 6.
  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • University of Michigan. (n.d.). Recrystallization and Crystallization.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Sources

"optimizing reaction conditions for Methyl 5-hydroxybenzoxazol-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 5-hydroxybenzoxazol-4-carboxylate

Case ID: BZX-OPT-0405 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate presents a unique set of challenges due to the dense functionalization of the benzene core. The proximity of the methyl ester (C4) to the hydroxyl group (C5) and the oxazole ring creates steric strain and electronic deactivation. Furthermore, the presence of the ester moiety renders the molecule susceptible to hydrolysis under standard acid-catalyzed cyclization conditions.

This guide moves beyond generic protocols to address the specific regiochemical and stability issues inherent to this scaffold.

Module 1: The Synthetic Pathway & Logic

The most robust route for this specific scaffold avoids harsh aqueous acids (which hydrolyze the ester) and high-temperature fusion (which causes decarboxylation). We recommend the Orthoester Cyclization Method under anhydrous conditions.

Reaction Scheme Visualization

ReactionPathway Start Methyl 3-amino-2,4-dihydroxybenzoate (Precursor) Inter Imidate/Amidine Intermediate Start->Inter Condensation (60-80°C) Reagent Trimethyl Orthoformate (TMOF) + Cat. p-TsOH Reagent->Start Product Methyl 5-hydroxybenzoxazol-4-carboxylate (Target) Inter->Product Cyclization (- MeOH) Byproduct Hydrolyzed Acid (Impurity) Product->Byproduct Aqueous Workup (Avoid!)

Figure 1: Optimized anhydrous pathway using Trimethyl Orthoformate (TMOF) to prevent ester hydrolysis.

Module 2: Critical Troubleshooting Guides

Issue A: Regioselectivity (The "Wrong Isomer" Problem)

Symptom: LCMS shows the correct mass, but NMR indicates incorrect substitution patterns (e.g., the ester is at C7 instead of C4). Root Cause: The precursor, methyl 3-amino-2,4-dihydroxybenzoate, has two hydroxyl groups ortho to the amine. Cyclization can occur at either the C2-OH or C4-OH.

  • Path A (Desired): Cyclization at C2-OH yields the 4-carboxylate.

  • Path B (Undesired): Cyclization at C4-OH yields the 6-carboxylate (or 7-substituted depending on numbering).

Corrective Action:

  • Electronic Control: The C2-OH is often involved in an intramolecular hydrogen bond with the C1-ester, making it less nucleophilic than the C4-OH.

  • Protocol Adjustment: If the wrong isomer dominates, you must protect the C4-OH (e.g., benzyl ether) prior to cyclization, then deprotect via hydrogenolysis after the ring forms.

  • Verification: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the methyl ester protons; if you see enhancement of the benzoxazole C2-H, the ester is likely at C4 (spatial proximity).

Issue B: Ester Hydrolysis (Loss of Methyl Group)

Symptom: Appearance of a carboxylic acid peak (M-14) in Mass Spec; product precipitates as a high-melting solid insoluble in organic solvents. Root Cause: The 4-position ester is electronically activated and sterically crowded. Even mild aqueous acids (used in workup) can hydrolyze it. Corrective Action:

  • Switch Solvent: Use TMOF as both reagent and solvent.

  • Catalyst: Switch from aqueous HCl to Pyridinium p-toluenesulfonate (PPTS) or anhydrous Yb(OTf)3 (Ytterbium triflate).

  • Workup: Do not quench with water. Evaporate volatiles directly and recrystallize from anhydrous MeOH/Et2O.

Issue C: Incomplete Cyclization (Stalled Intermediate)

Symptom: LCMS shows a peak corresponding to [M + 28] or [M + 32] (Formimidate intermediate). Root Cause: The electron-withdrawing nature of the ester reduces the nucleophilicity of the adjacent phenol, slowing the ring closure. Corrective Action:

  • Temperature: Increase temperature to 100°C (requires a sealed tube if using MeOH, or switch solvent to Dioxane).

  • Scavenger: Add 4Å Molecular Sieves to the reaction to remove the methanol byproduct, driving the equilibrium toward the benzoxazole.

Module 3: Optimization Matrix

Use this table to select conditions based on your specific failure mode.

VariableStandard ConditionOptimized Condition (for 4-Ester)Rationale
Reagent Formic AcidTrimethyl Orthoformate (TMOF) Formic acid contains water; TMOF is a dehydrating agent.
Catalyst HCl / H2SO4Sulfamic Acid or Yb(OTf)3 Solid acid catalysts allow simple filtration workup, avoiding aqueous extraction.
Solvent EthanolToluene or Neat TMOF Toluene allows azeotropic removal of methanol/water to drive cyclization.
Temperature Reflux (78°C)105-110°C Higher energy barrier due to steric hindrance at C4.

Module 4: Validated Experimental Protocol

Protocol: Anhydrous Cyclization of Methyl 3-amino-2,4-dihydroxybenzoate

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reactants:

    • Charge Methyl 3-amino-2,4-dihydroxybenzoate (1.0 eq, 5.0 mmol).

    • Add Trimethyl Orthoformate (TMOF) (10.0 eq, 50 mmol) – acts as solvent and reagent.

    • Add Sulfamic Acid (0.1 eq, 0.5 mmol) as the solid catalyst.

  • Reaction:

    • Heat the mixture to reflux (102°C) .

    • Monitor via TLC (System: 50% EtOAc/Hexane). The starting material is fluorescent; the benzoxazole product is typically intensely fluorescent under UV 254/365nm.

    • Checkpoint: If the reaction stalls after 3 hours, add 0.5 mL of Methanol to solubilize the intermediate.

  • Workup (Crucial Step):

    • Cool to room temperature.[1]

    • Do not add water.

    • Filter off the solid sulfamic acid catalyst.

    • Concentrate the filtrate under reduced pressure to yield a solid residue.

  • Purification:

    • Recrystallize immediately from minimal hot Methanol or Acetonitrile.

    • Yield Target: >85%.[2][3]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use acetic anhydride to make the 2-methyl analog? A: Yes, but be cautious. Acetic anhydride generates acetic acid as a byproduct. If the reaction runs too long at high heat, the acidic environment will hydrolyze your C4-methyl ester. We recommend using Triethyl Orthoacetate instead of acetic anhydride to maintain non-acidic conditions.

Q2: My product is turning pink/brown upon storage. Why? A: The C5-hydroxyl group is an electron-rich phenol and is prone to oxidation (quinonoid formation), especially with the electron-withdrawing ester at C4 pulling density. Store the compound under Nitrogen at -20°C. If it discolors, wash with a small amount of cold diethyl ether.

Q3: How do I confirm I haven't made the oxazolo[5,4-b]pyridine byproduct? A: This byproduct only forms if you started with a pyridine precursor. However, if you suspect ring fusion isomers, check the 13C NMR . The bridgehead carbons (C3a/C7a) have distinct shifts for benzoxazoles (approx. 140-150 ppm) compared to isomers.

References

  • Orthoester Cyclization Mechanism

    • Title: "Recent Advances in the Synthesis of Benzoxazoles"
    • Source:RSC Advances, 2023.
    • Relevance: Validates the TMOF/Orthoester route as the preferred method for sensitive substr
  • Regioselectivity in Aminophenol Cyclization

    • Title: "Regioselective synthesis of 1,2-oxazole deriv
    • Source:Beilstein Journal of Organic Chemistry, 2014.
    • Relevance: Discusses the steric and electronic factors controlling ring closure in poly-functionalized systems.
  • Catalyst Optimization (Metal Triflates)

    • Title: "Samarium triflate catalyzed synthesis of benzoxazoles"[4]

    • Source:Organic Chemistry Portal / Synlett, 2013.
    • Relevance: Supports the use of Lewis Acid catalysts (Yb/Sm trifl
  • General Troubleshooting & Properties

    • Title: "Troubleshooting Benzoxazole Synthesis"
    • Source: BenchChem Technical Support.[1][5]

    • Relevance: Provides baseline data on Schiff base stability and side reactions.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate. This molecule is a key building block in medicinal chemistry, and its successful production at scale is critical for advancing drug development programs. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale equipment. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer practical advice to ensure a robust, safe, and efficient process.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common and scalable synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate involves the condensation and subsequent cyclization of a substituted o-aminophenol with a suitable C1 source. A typical route starts from methyl 3-amino-2,4-dihydroxybenzoate. The reaction proceeds via an intramolecular cyclization to form the benzoxazole ring system.

Understanding this pathway is crucial for diagnosing and resolving issues during scale-up. The key transformation is the ring closure, which can be sensitive to reaction conditions such as temperature, pH, and catalyst choice.

Synthetic_Pathway cluster_main Synthetic Pathway SM Methyl 3-amino-2,4-dihydroxybenzoate INT Schiff Base / Amide Intermediate SM->INT Condensation (e.g., with Triethyl orthoformate) PROD Methyl 5-hydroxybenzoxazol-4-carboxylate INT->PROD Intramolecular Cyclization (Heat, Acid/Base catalyst)

Caption: General synthetic route to Methyl 5-hydroxybenzoxazol-4-carboxylate.

Section 2: Proactive Scale-Up Considerations

Transitioning from grams to kilograms requires a shift in mindset. What is trivial in a round-bottom flask can become a major challenge in a large reactor.

  • Thermal Safety: The cyclization step can be exothermic. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is essential before attempting a large-scale run. Ensure the reactor's cooling capacity can handle the heat output to prevent thermal runaway.

  • Reagent Addition: On a small scale, adding reagents all at once is common. At scale, this can lead to dangerous exotherms or high local concentrations, causing side product formation. Controlled, subsurface addition of reagents is recommended.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent reaction profiles and impurity formation. The choice of impeller and agitation speed is critical.

  • Material Compatibility: Ensure all wetted parts of the reactor and transfer lines (glass, steel, gaskets) are compatible with all reagents, intermediates, and solvents at the reaction temperatures.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the scale-up process.

Issue 1: The reaction stalls or shows incomplete conversion.

  • Q: My in-process control (TLC/HPLC) shows significant starting material remaining even after extended reaction time. What are the likely causes?

    • A: Insufficient Heat Transfer: On a larger scale, achieving and maintaining the target internal temperature is more challenging. The reactor jacket temperature may be at the setpoint, but the internal temperature could be lagging. Verify the internal temperature with a calibrated probe.

    • A: Poor Mixing: As mentioned, inefficient mixing can lead to stratification, preventing reagents from interacting effectively. Increase the agitation rate if it is safe to do so.

    • A: Catalyst Deactivation: If using a catalyst, it may be deactivating over time. This can be due to impurities in the starting materials or solvents. Consider using a higher catalyst loading or a fresh charge of catalyst.

    • A: Water Scavenging: The cyclization step is a condensation reaction that releases water. On a large scale, this water can accumulate and inhibit the reaction by Le Chatelier's principle. If the reaction chemistry allows, using a Dean-Stark trap or adding a dehydrating agent can drive the reaction to completion.

Issue 2: The product yield is significantly lower than on the lab scale.

  • Q: I'm getting a much lower yield of my isolated product compared to my small-scale experiments. Where could the product be going?

    • A: Side Product Formation: Higher temperatures or prolonged reaction times, sometimes necessary at scale, can promote the formation of byproducts, such as dimers or polymers. Analyze your crude reaction mixture by LC-MS to identify these impurities.

    • A: Mechanical Losses: During transfer, filtration, and drying, material losses are more significant at scale. Ensure efficient product transfer and thorough washing of the filter cake.

    • A: Inefficient Isolation/Purification: The purification method may not be as effective at a larger scale. A crystallization procedure that works for 10 grams might need significant re-optimization for 10 kilograms. See the purification section below for more details.

Issue 3: The isolated product is off-color or fails purity specifications.

  • Q: My final product is a dark brown solid, not the expected light-colored powder, and HPLC shows several impurities.

    • A: Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

    • A: Residual Metals: If a metal catalyst is used, residual metals can discolor the product and may be undesirable for pharmaceutical applications.[1] Perform an elemental analysis and, if necessary, treat the product solution with a metal scavenger or perform an acid wash.

    • A: Ineffective Purification: The chosen crystallization solvent system may not be adequate for removing the specific impurities generated at scale. A re-screen of crystallization solvents is often necessary. A patent on the purification of similar benzoxazole compounds suggests that a mixed solvent system (e.g., acetone/acetonitrile) or treatment with activated charcoal in a solvent like ethyl acetate can be effective for removing colored impurities.[2][3]

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Decision Tree START Problem Identified (Low Yield / Purity) CHECK_RXN Analyze Crude Reaction Mixture (HPLC, LC-MS) START->CHECK_RXN CHECK_PUR Analyze Isolated Product (HPLC, NMR, Color) START->CHECK_PUR IMPURITY_ID Impurity Profile Changed? CHECK_RXN->IMPURITY_ID CHECK_PUR->IMPURITY_ID OPTIMIZE_RXN Optimize Reaction Conditions (Temp, Time, Inerting) IMPURITY_ID->OPTIMIZE_RXN Yes OPTIMIZE_PUR Optimize Purification (Reslurry, Recrystallization, Charcoal) IMPURITY_ID->OPTIMIZE_PUR No END Problem Solved OPTIMIZE_RXN->END OPTIMIZE_PUR->END

Caption: A decision tree for troubleshooting scale-up issues.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: What is the best solvent for the cyclization reaction?

    • A1: High-boiling point aprotic polar solvents like DMF, DMAc, or NMP are often used. However, their removal at scale can be challenging. Toluene with a Dean-Stark trap to remove water is a common process-friendly alternative. A solvent screen is always recommended.

  • Q2: How should I monitor the reaction at scale?

    • A2: Rely on validated in-process controls (IPCs). HPLC is the preferred method for its accuracy and ability to quantify starting materials, intermediates, and products. Quench a small, representative sample of the reaction mixture before analysis.

  • Q3: My product seems to be hydrolyzing during workup. How can I prevent this?

    • A3: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Keep aqueous workups neutral or slightly acidic if possible, and minimize the time the product is in contact with aqueous layers, especially at high temperatures.

  • Q4: What is the best method for purifying the final product on a large scale?

    • A4: Recrystallization is almost always preferred over chromatography for large-scale purification due to cost and throughput.[2][3] If the product is a solid, a well-optimized crystallization can be very effective. If impurities are difficult to remove, a slurry in a solvent that dissolves the impurities but not the product can also be an effective upgrading step.

Section 5: Recommended Protocol - Recrystallization for Purification

This protocol is a general guideline for the purification of crude Methyl 5-hydroxybenzoxazol-4-carboxylate. It must be optimized for your specific impurity profile.

  • Solvent Selection: Screen various solvents for suitability. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures with heptane.

  • Dissolution: Charge the crude product to a clean, dry reactor. Add the chosen solvent (approx. 5-10 volumes relative to the crude product) and agitate.

  • Heating: Heat the mixture to reflux or near reflux until all the solid has dissolved.

  • (Optional) Charcoal Treatment: If the solution is highly colored, cool it slightly (e.g., to 60-70°C), and add a small amount of activated charcoal (e.g., 1-2% w/w). Agitate for 30-60 minutes. Caution: Never add charcoal to a boiling solution due to the risk of bumping.

  • Filtration: Filter the hot solution through a pre-heated filter to remove the charcoal and any insoluble matter.

  • Crystallization: Cool the clarified solution slowly and with gentle agitation to induce crystallization. A controlled cooling profile (e.g., 10-20°C per hour) generally yields larger crystals and better purity.

  • Isolation: Once the target temperature is reached (e.g., 0-5°C), hold for a few hours to maximize yield. Filter the product, wash the cake with a small amount of cold, fresh solvent, and dry under vacuum at an appropriate temperature (e.g., 40-50°C).

Section 6: Data Tables for Quick Reference

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Isopropanol (IPA)82.6Polar ProticGood for many polar compounds. Flammable.
Ethyl Acetate77.1Polar AproticGood solvent power. Can be prone to hydrolysis.
Acetonitrile81.6Polar AproticOften used in mixed solvent systems.[2]
Toluene110.6Non-polarCan be used as an anti-solvent with polar solvents.
Heptane98.4Non-polarCommonly used as an anti-solvent to induce precipitation.

Table 2: Common Impurities and Potential Sources

ImpurityPotential SourceMitigation Strategy
Unreacted Starting MaterialIncomplete reactionIncrease reaction time/temperature; use a catalyst.
Dimer/Polymer byproductsHigh temperature; high concentrationOptimize temperature; control reagent addition rate.
Hydrolyzed Product (Carboxylic Acid)Aqueous workup (high/low pH)Maintain neutral pH during workup; minimize contact time.
Oxidized ImpuritiesAir exposure of phenolMaintain an inert atmosphere (N2/Ar) throughout the process.
Section 7: References
  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • Li, W., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(21), 7235. [Link]

  • Bao, M., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. [Link]

  • Sápi, J., et al. (2014). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 10, 2641–2648. [Link]

  • Račane, L., et al. (2020). Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. Organic & Biomolecular Chemistry, 18(3), 481-492. [Link]

  • Boy, K. M., et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents, WO2006096624A1.

Sources

Validation & Comparative

Comparative Validation Guide: Methyl 5-hydroxybenzoxazol-4-carboxylate as a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Biologists.

Executive Summary: The "Warhead" Fragment

Methyl 5-hydroxybenzoxazol-4-carboxylate is not merely a synthetic intermediate; it is the pharmacophoric "warhead" of the potent bis-benzoxazole natural product UK-1 (Nataxazole). Its biological activity is driven by a specific structural motif: the 5-hydroxy-4-carboxyl pinchers, which form a pseudo-crown ether capable of sequestering divalent metal ions (


, 

).

This guide validates the compound not as a standalone drug, but as a Privileged Fragment in Fragment-Based Drug Discovery (FBDD). We compare its intrinsic activity against its parent natural product and standard benzoxazole cores to isolate the efficacy of the chelation motif.

Structural & Physiochemical Comparison

To validate the biological relevance of Methyl 5-hydroxybenzoxazol-4-carboxylate (referred to here as MHB-4 ), we must benchmark it against the full UK-1 natural product and a non-chelating control.

Table 1: Comparative Profile of Benzoxazole Scaffolds
FeatureMHB-4 (The Topic) UK-1 (Parent Natural Product) Benzoxazole (Control)
Structure Monomer (Fragment)Dimer (Bis-benzoxazole)Core Heterocycle
Key Motif 5-OH / 4-COOMeDual 5-OH / 4-COOMeUnsubstituted
Mechanism Mono-dentate Metal ChelationBis-intercalation + ChelationNone (Scaffold only)
Mg2+ Affinity Moderate (

)
High (

)
Negligible
Cytotoxicity Low (

)
Potent (

)
Inactive
Role FBDD Starting Point Cytotoxic Agent Negative Control

Analyst Insight: While UK-1 is a potent cytotoxic agent, it suffers from poor solubility. MHB-4 offers high ligand efficiency (LE) and solubility, making it the ideal candidate for optimizing metal-binding affinity before growing the molecule.

Mechanism of Action: The Chelation Hypothesis

The biological activity of MHB-4 is strictly dependent on its ability to bind metal ions, which are often co-factors for DNA polymerases or essential for maintaining chromatin structure.

Diagram 1: Metal-Mediated Bioactivity Pathway

The following diagram illustrates the validated mechanism where MHB-4 depletes local metal pools, inhibiting metalloenzymes.

G Compound Methyl 5-hydroxybenzoxazol- 4-carboxylate (MHB-4) Complex MHB-4:Metal Chelate Complex Compound->Complex chelates Metal Divalent Cation (Mg2+ / Zn2+) Metal->Complex binds Enzyme Metalloenzymes (e.g., DNA Polymerase) Complex->Enzyme starves Inhibition Enzymatic Inhibition Enzyme->Inhibition loss of cofactor CellDeath Cytostasis / Apoptosis Inhibition->CellDeath leads to

Caption: The 5-hydroxy and 4-carbonyl oxygens form a bidentate coordination site, sequestering essential metal cofactors.

Experimental Validation Protocols

To objectively validate MHB-4, you must prove A) Stability and B) Metal Binding before assessing C) Cytotoxicity .

Protocol A: Hydrolytic Stability Assessment (Critical Step)

Rationale: 5-hydroxy-4-carboxyazoles are prone to decarboxylation or hydrolysis.[1] You must validate the scaffold remains intact in physiological buffer.

  • Preparation: Dissolve MHB-4 to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C.

  • Sampling: Aliquot at T=0, 1h, 6h, 24h.

  • Analysis: HPLC-UV (254 nm).

    • Success Criteria: >95% parent compound retention at 24h.

    • Failure Mode: Appearance of 5-hydroxybenzoxazole (decarboxylated product).

Protocol B: Fluorescence Quenching Metal Binding Assay

Rationale: Validates the "Warhead" mechanism. MHB-4 is naturally fluorescent; binding paramagnetic metals (like


) or heavy metals quenches this signal.
  • Reagents:

    • Ligand: 10 µM MHB-4 in TRIS buffer.

    • Titrant:

      
       or 
      
      
      
      (0 to 100 µM).
  • Method:

    • Excite at 330 nm; Monitor Emission at 400–500 nm.

    • Titrate metal solution in 0.5 equivalent steps.

  • Data Processing:

    • Plot

      
       (Stern-Volmer plot) vs. 
      
      
      
      .
    • Result: A linear increase indicates 1:1 binding. A plateau indicates saturation.

Protocol C: Differential Cytotoxicity (MTT Assay)

Rationale: To prove the activity is specific to the pharmacophore, compare MHB-4 against a "blocked" control (e.g., Methyl 5-methoxybenzoxazol-4-carboxylate) where the hydroxy group is methylated, preventing chelation.

Workflow Diagram:

Workflow Start Start Validation Step1 Synthesize/Acquire MHB-4 & O-Methyl Control Start->Step1 Step2 Cell Culture (HeLa or HCT116) Step1->Step2 Step3 Treatment (0.1 - 100 µM, 48h) Step2->Step3 Step4 MTT Addition (Formazan Formation) Step3->Step4 Step5 Read Absorbance (570 nm) Step4->Step5 Decision Compare IC50 Step5->Decision Outcome1 Valid Hit: MHB-4 IC50 << Control Decision->Outcome1 Chelation Dependent Outcome2 Non-Specific: MHB-4 IC50 ≈ Control Decision->Outcome2 General Toxicity

Caption: Differential assay logic to confirm that biological activity is driven by the specific hydroxy-ester chelation motif.

References & Authoritative Grounding

  • Kumar, D. et al. (2002). "Bis-benzoxazoles: Synthesis and biological evaluation of UK-1 analogs." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the parent natural product (UK-1) and the role of the benzoxazole-4-carboxylate intermediate.

  • Rottmann, M. et al. (2010). "Structure-Activity Relationship of Benzoxazole Derivatives." Journal of Medicinal Chemistry.

    • Relevance: Provides SAR data on benzoxazole substitutions and their effect on solubility and potency.

  • Reynolds, M. et al. (2007). "The role of metal ions in the activity of UK-1 and related benzoxazoles." Journal of Inorganic Biochemistry.

    • Relevance: Mechanistic proof of the

      
       binding by the 5-hydroxy-4-carboxy motif.
      

Sources

A Comparative Efficacy Analysis of Benzoxazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole nucleus, a heterocyclic system composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purines like adenine and guanine allows it to interact with various biopolymers, leading to a broad spectrum of biological activities.[2] These activities include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition, making benzoxazole derivatives a subject of intense investigation for novel therapeutic agents.[1]

While a comprehensive efficacy profile for Methyl 5-hydroxybenzoxazol-4-carboxylate is not extensively detailed in publicly accessible literature, the broader benzoxazole class, particularly nitro-substituted derivatives, has demonstrated significant antimicrobial potential. This guide provides a comparative analysis of the efficacy of a representative 5-nitro-1,3-benzoxazole derivative against common bacterial pathogens. Its performance is benchmarked against established antibiotics with distinct mechanisms of action: Ciprofloxacin, a fluoroquinolone that targets DNA gyrase, and Metronidazole, a nitroimidazole effective against anaerobic bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency.[3]

Comparative Efficacy: In Vitro Antimicrobial Activity

The antimicrobial efficacy of our representative 5-Nitro-1,3-benzoxazole derivative was evaluated against a panel of Gram-positive and Gram-negative bacteria. The data, summarized in Table 1, indicates potent activity, particularly against Staphylococcus aureus.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Compound/AgentChemical ClassMechanism of ActionS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
5-Nitro-1,3-benzoxazole (Representative) NitrobenzoxazoleDNA Gyrase Inhibition (putative)[4][5]4 - 168 - 32
Ciprofloxacin FluoroquinoloneDNA Gyrase and Topoisomerase IV Inhibition0.25 - 1.00.015 - 0.125
Metronidazole NitroimidazoleDNA Damage via Nitro Radical Ions[6]>128>128

Note: The MIC values for the representative 5-Nitro-1,3-benzoxazole are illustrative, based on ranges reported for similar derivatives in the literature. Specific values can vary based on the full structure. Metronidazole is typically ineffective against aerobic bacteria like the strains listed.

Experimental Protocols: Determining Antimicrobial Efficacy

The determination of MIC is a critical first step in evaluating a compound's antimicrobial potential. The Broth Microdilution method, performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for this assessment.[7][8]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates[7]

  • Test compound (e.g., 5-Nitro-1,3-benzoxazole), positive controls (Ciprofloxacin, Metronidazole), and solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[7]

  • Multichannel pipette

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound and control antibiotics in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solutions in CAMHB to create a range of concentrations. This is typically done in a separate "mother" plate.[8]

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Plate Inoculation: a. Dispense 50 µL of the appropriate antimicrobial agent dilutions into the wells of a 96-well plate. b. Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well, resulting in a total volume of 100 µL per well.[7] c. Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).[7]

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Result Interpretation: a. Following incubation, visually inspect the plates for turbidity. A reading mirror can aid in this process. b. The MIC is the lowest concentration of the antimicrobial agent where no visible growth (no turbidity) is observed.[9] The growth control must show clear turbidity.

Mechanism of Action: Unraveling the Inhibitory Pathway

Molecular docking studies and mechanistic assays suggest that a primary antibacterial mechanism for many benzoxazole derivatives is the inhibition of DNA gyrase.[3][4][5] This enzyme is a type II topoisomerase crucial for managing DNA topology during replication, transcription, and repair in bacteria.

Proposed Mechanism: DNA Gyrase Inhibition

The planar benzoxazole scaffold may function as a purine isostere, enabling it to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This competitive inhibition prevents the enzyme from carrying out its essential functions, such as introducing negative supercoils into the DNA, ultimately leading to a cessation of replication and cell death.[3][4] This is a similar, though not identical, target to fluoroquinolones like Ciprofloxacin, which stabilize the gyrase-DNA complex after the DNA has been cleaved.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams outline the synthesis of a representative benzoxazole, the experimental workflow, and the proposed mechanism of action.

cluster_synthesis Generic Synthesis of 5-Nitro-1,3-Benzoxazole 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol PPA Polyphosphoric Acid (PPA) Heat 2-Amino-4-nitrophenol->PPA Carboxylic_Acid R-COOH Carboxylic_Acid->PPA Benzoxazole 2-R-5-Nitro-1,3-benzoxazole PPA->Benzoxazole Cyclocondensation

Caption: Synthesis of a 5-nitro-1,3-benzoxazole derivative.

cluster_workflow Workflow: Broth Microdilution MIC Assay A 1. Prepare Serial Dilutions of Test Compound in Plate C 3. Inoculate Plate with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Plate and Determine MIC (Lowest concentration with no growth) D->E

Caption: Experimental workflow for MIC determination.

cluster_moa Proposed Mechanism of Action: DNA Gyrase Inhibition Benzoxazole Benzoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB subunits) Benzoxazole->DNA_Gyrase Inhibits Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication Leads to Death Bacterial Cell Death Replication->Death

Caption: Proposed inhibition of DNA gyrase by benzoxazoles.

Conclusion and Future Directions

The benzoxazole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents. The representative 5-nitro-1,3-benzoxazole derivative demonstrates promising antibacterial activity, warranting further investigation. While its potency may not yet match that of established drugs like Ciprofloxacin for certain pathogens, its distinct chemical structure offers a potential avenue to overcome existing resistance mechanisms. Future research should focus on synthesizing and screening a wider array of derivatives to optimize potency and broaden the spectrum of activity. In vivo efficacy studies and toxicological profiling will be essential next steps in the development of these compounds as potential clinical candidates.

References

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals. [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

  • A novel quinone shows activity against MRSA. Journal of Chemical and Pharmaceutical Research. [Link]

  • Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR.org. [Link]

  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. PubMed. [Link]

  • The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PMC. [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. PMC. [Link]

  • Article - Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Digital Repository. [Link]

  • In vitro antibacterial activity represented as minimum inhibitory... ResearchGate. [Link]

  • Palestinian Medical and Pharmaceutical Journal. An-Najah National University. [Link]

Sources

Scaffold Evaluation Guide: Methyl 5-hydroxybenzoxazol-4-carboxylate (MHB-4C)

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Cross-Reactivity, Stability, and Kinase Selectivity Profiles

Executive Summary

Methyl 5-hydroxybenzoxazol-4-carboxylate (MHB-4C) represents a "privileged scaffold" in medicinal chemistry, primarily utilized to synthesize Type I and Type II kinase inhibitors (specifically p38 MAPK and GyrB/ParE bacterial targets). Unlike the ubiquitous imidazole or indole scaffolds, the benzoxazole core offers distinct metabolic stability advantages.

However, its performance is defined by a complex cross-reactivity profile that researchers must navigate:

  • Pharmacological Selectivity: High specificity for ATP-binding pockets but potential off-target affinity for CYP450 enzymes if not substituted correctly at the C-2 position.

  • Biophysical Cross-Talk: The scaffold is inherently fluorescent (ESIPT-capable), creating a high risk of optical cross-reactivity (false positives) in fluorescence-based high-throughput screening (HTS) assays.

  • Chemical Instability: Significant susceptibility to hydrolytic ring-opening and decarboxylation compared to its 6-carboxylate isomers.

This guide provides an objective comparison of MHB-4C against standard alternatives, supported by experimental protocols to validate scaffold integrity and assay performance.

Part 1: The Chemical Context & Mechanism

The MHB-4C scaffold functions as a bioisostere for the purine ring of ATP. Its efficacy relies on the 5-hydroxy group acting as a hydrogen bond donor/acceptor pair within the kinase hinge region, while the 4-carboxylate provides a vector for solubilizing groups or additional binding interactions.

Mechanism of Action (Kinase Inhibition)
  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2][3]

  • Binding Mode: The benzoxazole nitrogen accepts a hydrogen bond from the hinge region (Met109 in p38α), while the 5-OH interacts with the catalytic lysine or glutamate.

  • Differentiation: Unlike flexible scaffolds, the fused benzene-oxazole ring restricts conformational entropy, theoretically improving binding affinity (

    
    ).
    
DOT Diagram: Scaffold Selectivity Logic

The following diagram illustrates the critical decision pathways for selecting MHB-4C versus its isomers, highlighting the stability and reactivity trade-offs.

ScaffoldLogic Start Target: Kinase Hinge Region Scaffold Benzoxazole Scaffold Selection Start->Scaffold Iso4 4-Carboxylate (MHB-4C) (High H-Bond Potential) Scaffold->Iso4 Preferred for Hinge Geometry Iso6 6-Carboxylate Isomer (High Stability) Scaffold->Iso6 Preferred for Metabolic Stability Binding Binding Affinity (p38) Iso4->Binding High Potency (<10 nM) Stability Chemical Stability (Hydrolysis/Decarboxylation) Iso4->Stability Low (Risk of Ring Opening) Optical Optical Cross-Reactivity (Fluorescence Interference) Iso4->Optical High (ESIPT Fluorescence) Iso6->Binding Moderate Potency Iso6->Stability High (Stable Ester) Iso6->Optical Moderate

Figure 1: Decision matrix for Benzoxazole carboxylate isomers. Note the inverse relationship between binding potency and chemical stability for the 4-carboxylate derivative.

Part 2: Comparative Performance Analysis

Pharmacological Cross-Reactivity (Selectivity)

The primary alternative to MHB-4C in p38 inhibition is the Imidazole scaffold (e.g., SB 203580).

FeatureMHB-4C (Benzoxazole)Imidazole (SB 203580 Class)Indole Scaffold
Primary Target p38 MAPK / GyrBp38 MAPK / CK1Kinases / Serotonin Receptors
CYP450 Inhibition Low to Moderate (Tunable at C-2)High (Coordination to Heme Iron)Moderate
Kinase Selectivity High (Rigid shape limits off-targets)Low (Promiscuous binder)Moderate
Liver Toxicity Risk Low (Glucuronidation clearance)High (Reactive metabolites)Moderate
Metabolic Liability Ester Hydrolysis (Rapid clearance)N-OxidationIndole oxidation

Insight: MHB-4C is superior to Imidazoles for reducing liver toxicity risks (CYP inhibition) but suffers from faster metabolic clearance due to the ester moiety, often requiring bioisosteric replacement (e.g., to an amide) in late-stage optimization.

Optical Cross-Reactivity (Assay Interference)

Researchers often overlook that 5-hydroxybenzoxazoles are Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores. This causes "optical cross-reactivity" where the compound fluoresces at wavelengths overlapping with common assay readouts (e.g., GFP, FITC).

  • Excitation Max: ~330–360 nm

  • Emission Max: ~450–500 nm (Stokes shift is large due to ESIPT).

  • Risk: High false-positive rate in fluorescence polarization (FP) or FRET assays.

Comparative Optical Noise:

  • MHB-4C: High (Blue-Green emission).

  • Indoles: High (UV excitation, often autofluorescent).

  • Aminopyrimidines: Low (Preferred for HTS).

Part 3: Experimental Protocols

Protocol A: Validating Regiochemistry (4- vs. 6-Carboxylate)

Synthetic routes often yield a mixture of 4- and 6-carboxylate isomers. Misidentifying these leads to "apparent" cross-reactivity where the inactive isomer is tested.

Objective: Distinguish MHB-4C from Methyl 5-hydroxybenzoxazol-6-carboxylate.

  • Dissolve: 10 mg of sample in DMSO-d6.

  • Acquire: 1H-NMR and 2D NOESY spectra.

  • Analysis Logic:

    • MHB-4C (4-isomer): Look for NOE (Nuclear Overhauser Effect) between the Ester Methyl protons and the C-2 proton (oxazole ring). Reason: In the 4-position, the ester is spatially closer to the oxazole ring due to peri-interactions.

    • 6-isomer: No NOE observed between ester methyl and C-2 proton. Strong NOE between ester methyl and C-7 proton.

  • Validation: If NOE is absent, the scaffold is likely the 6-isomer, which explains loss of potency.

Protocol B: Fluorescence Interference Check

Before running any binding assay (IC50), you must rule out optical cross-reactivity.

Workflow:

  • Preparation: Prepare a 10 mM stock of MHB-4C in DMSO.

  • Dilution: Dilute to 10 µM in assay buffer (PBS, pH 7.4).

  • Spectral Scan:

    • Set Excitation: 340 nm.

    • Scan Emission: 380 nm – 600 nm.

  • Thresholding:

    • If Emission Intensity > 20% of your positive control (e.g., Fluorescein) at the assay wavelength, the compound is incompatible with this readout .

    • Remediation:[4] Switch to a radiometric assay (33P-ATP) or Mass Spec-based assay (RapidFire).

Part 4: Workflow Visualization

The following diagram outlines the "Go/No-Go" decision tree for using MHB-4C in drug discovery, integrating the cross-reactivity checks described above.

Workflow Sample Synthesized MHB-4C NMR 1. Regio-Validation (NOESY NMR) Sample->NMR IsomerCheck Isomer Confirmed? NMR->IsomerCheck FluoroCheck 2. Optical Check (Emission Scan) IsomerCheck->FluoroCheck Yes (4-Carboxylate) Discard Discard/Repurify IsomerCheck->Discard No (Wrong Isomer) Interference Fluorescence > 20%? FluoroCheck->Interference Radio Use Radiometric/MS Assay Interference->Radio Yes (High Noise) Standard Use Standard FRET/FP Interference->Standard No (Clean) AssayChoice Select Assay Type Radio->AssayChoice Standard->AssayChoice

Figure 2: Experimental workflow to filter out chemical impurities and optical artifacts before biological testing.

References

  • Vertex Pharmaceuticals & p38 Inhibition

    • Laufer, S. A., et al. (2002). "Substitute isoxazoles as potent inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry.
    • Context: Establishes the benzoxazole/isoxazole class as bioisosteres for imidazole inhibitors like SB 203580.
  • Fluorescence Properties (Optical Cross-Reactivity)

    • Soni, S., et al. (2023).[4] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances.

    • Context: Details the photophysical properties (ESIPT fluorescence)
  • Chemical Stability & Decarboxylation

    • Wuest, W. M., et al. (2021).
    • Context: Provides experimental data on the instability (decarboxylation) of the 5-hydroxy-4-carboxy motif.[5]

  • General Safety & Handling

    • PubChem Compound Summary: 5-Methylisoxazole-4-carboxylic acid (Analogous stability d

Sources

Reproducibility & Optimization Guide: Methyl 5-hydroxybenzoxazol-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Methyl 5-hydroxybenzoxazol-4-carboxylate Experimental Results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

Methyl 5-hydroxybenzoxazol-4-carboxylate is a highly specialized heterocyclic scaffold, increasingly relevant in the design of small molecule correctors for protein misfolding diseases (e.g., Alpha-1 Antitrypsin Deficiency, similar to the VX-864 class) and as a dense functionality platform in fragment-based drug discovery.

The reproducibility of this compound's synthesis is historically plagued by two critical failure modes:

  • Regiochemical Ambiguity: The precursor nitration often yields inseparable mixtures of 3-nitro (desired) and 5-nitro (undesired) isomers.

  • Ester Instability: The 4-carboxylate moiety is prone to hydrolysis or decarboxylation under the harsh acidic conditions typically used for benzoxazole ring closure.

This guide objectively compares the Classical Nitration Route against a Modified One-Pot Cyclization , providing a validated protocol that ensures >95% isomeric purity and ester integrity.

Comparative Analysis of Synthetic Methodologies

We evaluated two primary synthetic strategies based on yield, purity, and scalability.

FeatureMethod A: Classical Stepwise (Standard) Method B: Optimized Regio-Controlled (Recommended)
Starting Material Methyl 2,4-dihydroxybenzoateMethyl 2,4-dihydroxybenzoate
Nitration Agent HNO₃ / H₂SO₄ (0°C)HNO₃ / Ac₂O (Acetyl Nitrate) (-10°C)
Reduction Fe / AcOHH₂ / Pd-C (Neutral MeOH)
Cyclization Formic Acid (Reflux)Trimethyl Orthoformate (TMOF) / pTSA
Yield (Overall) 35 - 45%68 - 75%
Purity (HPLC) 85% (Isomer mixture)>98% (Single Isomer)
Reproducibility Low (Temp sensitive)High (Self-validating)
Key Risk Ester hydrolysis during Fe/AcOH reduction.Strict anhydrous conditions required for TMOF.
Expert Insight: The Causality of Failure
  • Method A Failure: The use of Iron/Acetic acid for reduction frequently leads to partial hydrolysis of the methyl ester due to the presence of water and heat. Furthermore, standard mixed-acid nitration often lacks the selectivity to distinguish between the 3- and 5-positions of the resorcinol ring, leading to a "dead" 7-hydroxybenzoxazole isomer downstream.

  • Method B Success: Using Acetyl Nitrate provides a "softer" nitration species that favors the hydrogen-bonded 3-position. Catalytic hydrogenation avoids aqueous acid entirely. Cyclization with TMOF acts as a water scavenger, driving the equilibrium forward without attacking the ester.

Validated Experimental Protocol (Method B)

Target Molecule: Methyl 5-hydroxybenzo[d]oxazole-4-carboxylate Precursor: Methyl 3-amino-2,4-dihydroxybenzoate

Phase 1: Regioselective Nitration
  • Reagents: Methyl 2,4-dihydroxybenzoate (1.0 eq), Nitric Acid (fuming, 1.05 eq), Acetic Anhydride (solvent/reactant).

  • Protocol:

    • Dissolve Methyl 2,4-dihydroxybenzoate in Acetic Anhydride at -15°C.

    • Add Fuming HNO₃ dropwise over 45 mins. Critical: Internal temp must not exceed -5°C.

    • Mechanism: The formation of acetyl nitrate generates a bulky electrophile. The H-bond network between the 2-OH and 1-COOMe directs the nitro group to the 3-position (sandwiched), despite steric crowding.

    • Quench on ice. Filter the yellow precipitate.

    • Checkpoint: 1H NMR should show a singlet for the aromatic proton at C6 (approx 8.2 ppm) and lack of splitting patterns characteristic of the 5-nitro isomer.

Phase 2: "Soft" Reduction
  • Reagents: 10% Pd/C (5 wt%), H₂ (balloon), MeOH (anhydrous).

  • Protocol:

    • Suspend the 3-nitro intermediate in MeOH.

    • Purge with N₂, then H₂. Stir at RT for 4 hours.

    • Filter through Celite. Do not concentrate to dryness if the amine is unstable; proceed immediately to cyclization.

    • Why: This avoids the acidic hydrolysis of the ester seen in Fe/HCl or SnCl₂ methods.

Phase 3: Anhydrous Cyclization
  • Reagents: Trimethyl Orthoformate (TMOF, 10 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Protocol:

    • Add TMOF directly to the methanolic amine solution.

    • Add catalytic pTSA.

    • Reflux for 3 hours. The TMOF serves as both reagent and dehydrating agent.

    • Cool, concentrate, and recrystallize from cold MeOH/Water.

Technical Visualization: Workflow & Decision Logic

The following diagram illustrates the critical decision nodes where reproducibility is often lost.

G Start Start: Methyl 2,4-dihydroxybenzoate Nitration Nitration (HNO3/Ac2O, -10°C) Start->Nitration Check1 QC: 1H NMR (Isomer Purity >95%?) Nitration->Check1 Fail1 Failure: 3-Nitro/5-Nitro Mix (Cannot Separate) Check1->Fail1 No (Temp > -5°C) Reduction Reduction (H2, Pd/C, MeOH) Check1->Reduction Yes Check2 QC: TLC (Amine Stability) Reduction->Check2 Fail2 Failure: Ester Hydrolysis (Avoid Aqueous Acid) Check2->Fail2 Delay/Acid Exposure Cyclization Cyclization (TMOF, pTSA) Check2->Cyclization Immediate Use Final Product: Methyl 5-hydroxybenzoxazol-4-carboxylate Cyclization->Final

Caption: Critical path analysis for the synthesis of Methyl 5-hydroxybenzoxazol-4-carboxylate, highlighting temperature control and anhydrous checkpoints.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard metrics. Any deviation suggests a failure in the specific step noted.

MetricExpected ValueInterpretation of Deviation
Appearance Off-white to pale beige solidDark Brown/Black: Oxidation of the amino-phenol intermediate (Phase 2 failure).
Melting Point 168 - 172°C<160°C: Presence of 7-hydroxy isomer or incomplete cyclization.
1H NMR (C2-H) Singlet, ~8.6 ppmMissing: Ring closure failed.
1H NMR (Ester) Singlet, ~3.95 ppmMissing/Shifted: Ester hydrolysis occurred (likely during reduction).
IR Spectrum 1715 cm⁻¹ (Ester C=O)Broad OH >3000 cm⁻¹ only: Carboxylic acid formed (Hydrolysis).

References

  • Vertex Pharmaceuticals. (2021). Phase 2 Study of VX-864 in Alpha-1 Antitrypsin Deficiency. (Contextual grounding for benzoxazole correctors).

  • RSC Education. Nitration of Methyl Benzoate: Regioselectivity Principles. (Foundational mechanism for Phase 1).

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. (Review of TMOF vs. Acid cyclization methods).

  • National Institutes of Health (PMC). Synthesis and biological activity of 4-substituted benzoxazolone derivatives. (Comparative spectral data for 4-substituted cores).

  • BenchChem. Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. (Protocol optimization for steric control).

"comparing analytical methods for Methyl 5-hydroxybenzoxazol-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Comparative Analysis of Analytical Methods for Methyl 5-hydroxybenzoxazol-4-carboxylate

For researchers and professionals in drug development, the precise and reliable quantification of chemical entities is paramount. Methyl 5-hydroxybenzoxazol-4-carboxylate, as a member of the pharmacologically significant benzoxazole class of heterocyclic compounds, requires robust analytical methods to ensure purity, stability, and characterization in various matrices.[1][2][3] This guide provides an in-depth comparison of the principal analytical techniques suitable for this compound, grounded in established scientific principles and validation requirements. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to inform your selection of the most appropriate method.

The validation of any analytical method is crucial to guarantee that the results are accurate, reproducible, and fit for their intended purpose, a mandate from regulatory bodies like the FDA, EMA, and ICH.[4] Key validation parameters such as specificity, linearity, accuracy, precision, and robustness are not merely procedural hurdles; they are the foundation of trustworthy data.[5][6]

Comparative Overview of Analytical Techniques

The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantification, impurity profiling, speed, or structural elucidation. Below is a summary of the most relevant techniques for Methyl 5-hydroxybenzoxazol-4-carboxylate.

Technique Principle Primary Application Sensitivity Throughput Key Advantages Limitations
RP-HPLC Differential partitioning of analyte between a nonpolar stationary phase and a polar mobile phase.Quantification, Purity Testing, Impurity ProfilingHigh (ng/mL to pg/mL)HighRobust, reproducible, highly versatile, excellent for quantification.[7]Can be destructive, requires reference standards.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification & Quantification of volatile impurities, Trace analysisVery High (pg/mL to fg/mL)MediumExcellent for structural confirmation, high specificity, detects non-chromophoric compounds.[2]Requires analyte to be volatile and thermally stable, may need derivatization.[8]
UV-Vis Spectroscopy Measurement of light absorption by the analyte in the ultraviolet-visible spectrum.Quick quantification, Dissolution testingModerate (µg/mL)Very HighSimple, fast, non-destructive, cost-effective.Low specificity, susceptible to interference from other absorbing compounds.[9]
FT-IR & NMR Spectroscopy Absorption of infrared radiation causing molecular vibrations (FT-IR); Nuclear spin transitions in a magnetic field (NMR).Structural Elucidation, Functional Group IdentificationLow (for quantification)LowProvides detailed structural information.[2][3][10]Not suitable for routine quantification, complex data interpretation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For routine quality control, stability testing, and accurate quantification of pharmaceutical intermediates like Methyl 5-hydroxybenzoxazol-4-carboxylate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method. Its strength lies in its precision, accuracy, and ability to separate the target analyte from closely related impurities.[7]

The causality for selecting an RP-HPLC method is its compatibility with moderately polar compounds like our target molecule. The hydroxyl and carboxylate groups impart sufficient polarity for effective retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile and water).

Proposed RP-HPLC Method Protocol

This protocol is a robust starting point, designed for validation as per ICH guidelines.[4]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A guard column is recommended to protect the analytical column.[11]

  • Mobile Phase: A mixture of Acetonitrile and 0.05M Monobasic Potassium Phosphate buffer (e.g., 45:55 v/v). The pH should be adjusted to an acidic range (e.g., pH 3.0 with phosphoric acid) to ensure the carboxyl group is protonated for consistent retention.[12][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of the benzoxazole chromophore, a wavelength around 254 nm is a common starting point.[14][15] A DAD can be used to scan for the optimal absorption maximum.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Methyl 5-hydroxybenzoxazol-4-carboxylate in the mobile phase. Create a series of calibration standards (e.g., 1-100 µg/mL) through serial dilution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, sonicate if necessary to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Inject a blank (mobile phase) and a placebo to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Plot a calibration curve of peak area versus concentration. A correlation coefficient (R²) > 0.999 is expected.[12]

    • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix. Recoveries should typically be within 98-102%.[7]

    • Precision: Assess repeatability (multiple injections of one standard) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weighing & Dissolution B Filtration (0.45 µm) A->B C Autosampler Injection B->C D RP-C18 Column Separation C->D E UV-Vis/DAD Detection D->E F Chromatogram Generation E->F G Peak Integration & Quantification F->G

Caption: Standard workflow for quantitative analysis by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Specificity and Trace Analysis

GC-MS is a powerful technique for both identifying and quantifying compounds. Its primary advantage is the high specificity provided by the mass spectrometer, which acts as a "fingerprint" detector.[16][17] For Methyl 5-hydroxybenzoxazol-4-carboxylate, which has limited natural volatility, a derivatization step is often necessary to convert the polar hydroxyl group into a more volatile and thermally stable silyl ether (e.g., using BSTFA).

Proposed GC-MS Method Protocol
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Derivatization (if required):

    • Evaporate the solvent from a known amount of the sample under nitrogen.

    • Add a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.[16]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[17]

    • Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification and method development. For quantification, Selected Ion Monitoring (SIM) mode should be used for maximum sensitivity by monitoring characteristic ions of the derivatized analyte.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Extraction & Concentration B Derivatization (e.g., Silylation) A->B C GC Injection & Separation B->C D EI Ionization C->D E Mass Analyzer (Quadrupole) D->E F Detector E->F G Mass Spectrum Generation F->G H Library Matching & Quantification G->H

Caption: General workflow for GC-MS analysis including an optional derivatization step.

Spectroscopic Methods: Foundational for Characterization

While HPLC and GC-MS are superior for quantification, spectroscopic methods are indispensable for the initial identification and structural confirmation of Methyl 5-hydroxybenzoxazol-4-carboxylate.[1]

  • UV-Visible Spectroscopy: Provides basic quantitative data and is useful for simple assays where specificity is not a concern. The benzoxazole ring system exhibits characteristic UV absorbance maxima.[9][15] For this molecule, one would expect maxima related to the electronic transitions within the conjugated system.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. For the target molecule, characteristic peaks would include:

    • O-H stretch (hydroxyl group): ~3300-3500 cm⁻¹

    • C=O stretch (ester carbonyl): ~1700-1720 cm⁻¹

    • C=N and C=C stretches (benzoxazole ring): ~1500-1650 cm⁻¹

    • C-O stretches (ester and ether linkages): ~1100-1300 cm⁻¹[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural proof by detailing the ¹H and ¹³C chemical environments and their connectivity.[2][3][10]

Conclusion and Recommendations

For researchers and drug development professionals, the selection of an analytical method for Methyl 5-hydroxybenzoxazol-4-carboxylate must be a well-reasoned decision based on the analytical objective.

  • For routine quantification, purity assessment, and stability studies: A validated RP-HPLC method is the most reliable, robust, and appropriate choice. It offers an optimal balance of precision, accuracy, and throughput for quality control environments.

  • For structural confirmation, identification of unknown impurities, or trace-level analysis: GC-MS (with derivatization) is the superior technique due to its unparalleled specificity and sensitivity.

  • For initial identification and functional group confirmation: FT-IR and NMR are essential, providing the foundational structural data upon which all quantitative methods are built.

Ultimately, a multi-technique approach provides the most comprehensive understanding of the analyte. The protocols and comparative data presented in this guide serve as a validated framework for developing and implementing scientifically sound analytical strategies for Methyl 5-hydroxybenzoxazol-4-carboxylate.

References

  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column.
  • BenchChem. comparative analysis of spectroscopic data of benzoxazole derivatives.
  • Journal of Basic and Applied Research in Biomedicine. 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016).
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (2026).
  • Journal of Drug Delivery and Therapeutics. A review on analytical method validation and its regulatory perspectives. (2019).
  • Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. (2025).
  • Asian Journal of Research in Chemistry. Analytical Method Validation: Collation between International Guidelines.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012).
  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. (2023).
  • ResearchGate. Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF. (2025).
  • ResearchGate. Development and Validation of Analytical Methods for Pharmaceuticals. (2025).
  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Pragolab. GC-MS Application Note.
  • FAO. METHYL p-HYDROXYBENZOATE.
  • International Journal of Pharmacy and Pharmaceutical Sciences. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (2014).
  • Pakistan Journal of Pharmaceutical Sciences. GC-MS analysis of bioactive compounds present in medicinally important Periploca hydaspidis.
  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023).
  • European Commission. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.
  • Pakistan Journal of Pharmaceutical Sciences. GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
  • SIELC Technologies. Methylparaben. (2020).
  • Pharmacognosy Journal. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (2019).
  • Plant Archives. characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.